Atr-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H30N6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-(1H-indol-3-yl)-4-[(3R)-3-methylmorpholin-4-yl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C25H30N6O2/c1-16-15-33-11-10-31(16)24-20-13-30(25(32)17-6-8-26-9-7-17)14-22(20)28-23(29-24)19-12-27-21-5-3-2-4-18(19)21/h2-5,12,16-17,26-27H,6-11,13-15H2,1H3/t16-/m1/s1 |
InChI Key |
OFMNMRVUESYABP-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ATR Inhibitors in the DNA Damage Response
A Note on "Atr-IN-11": The specific compound "this compound" is not prominently documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and clinically relevant ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, ceralasertib (AZD6738) and berzosertib (M6620/VX-970), as exemplary molecules to detail the mechanism of action of this drug class. The principles described are broadly applicable to potent and selective ATR inhibitors.
Core Mechanism of Action: Abrogating the Replication Stress Response
ATR is a master regulator of the DNA Damage Response (DDR), a network of signaling pathways that preserve genomic integrity.[1][2][3] Unlike the ATM (Ataxia-Telangiectasia Mutated) kinase, which primarily responds to DNA double-strand breaks, ATR is activated by a broader range of DNA lesions, most notably single-stranded DNA (ssDNA) that arises from replication stress.[4][5] Cancer cells, due to oncogene activation and rapid proliferation, exhibit high levels of intrinsic replication stress, making them particularly dependent on the ATR signaling pathway for survival.[1][2][5]
ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream substrates.[6][7] The primary and most critical downstream target of ATR is the checkpoint kinase 1 (CHK1).[1][2] By inhibiting ATR, these drugs prevent the activation of CHK1, which in turn leads to the abrogation of cell cycle checkpoints (primarily the G2/M checkpoint).[1][5] This forces cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[5][8] In essence, ATR inhibitors cripple the cancer cell's ability to pause and repair DNA damage, leading to an intolerable accumulation of genomic instability and subsequent cell death.[6]
Signaling Pathway and Point of Inhibition
The activation of ATR is a multi-step process initiated by the presence of RPA-coated single-stranded DNA, a common intermediate in DNA damage and stalled replication forks.[2] This recruits the ATR-ATRIP complex to the site of damage. Full activation of ATR kinase activity then requires co-factors, including the 9-1-1 complex and TopBP1, which stimulate ATR to phosphorylate downstream targets like CHK1.[2] ATR inhibitors block this final phosphorylation step.
The Principle of Synthetic Lethality
A key therapeutic strategy for ATR inhibitors is the exploitation of "synthetic lethality." This occurs when the combination of two genetic alterations (or a genetic alteration and a drug) leads to cell death, whereas either event alone is viable. Many cancers have pre-existing defects in other DDR pathways, such as mutations in the ATM or p53 genes.[8]
Loss of the ATM-p53 pathway, which is critical for the G1 checkpoint, makes cancer cells highly reliant on the ATR-mediated G2/M checkpoint to repair DNA damage before mitosis.[4] In these ATM-deficient tumors, inhibiting ATR becomes synthetically lethal. The cancer cells, lacking both major DNA damage checkpoints, accumulate catastrophic levels of DNA damage and are selectively eliminated, while normal cells with a functional ATM pathway are less affected.[8] This provides a therapeutic window for ATR inhibitors.[1] Preclinical studies have demonstrated that tumors with defects in genes like ATM or ARID1A are particularly sensitive to ATR inhibitor monotherapy.[9][10]
Quantitative Data on ATR Inhibitors
The potency of ATR inhibitors is determined through biochemical assays measuring direct enzyme inhibition and cellular assays assessing the impact on cell viability and signaling pathways.
| Inhibitor | Target | Assay Type | IC50 / GI50 | Reference |
| Ceralasertib (AZD6738) | ATR | Cell-free kinase assay | 1 nM | [11] |
| mTOR | Cellular assay (p70S6K) | 5.7 µmol/L | [12] | |
| Berzosertib (M6620) | ATR | Cell-free kinase assay | 19 nM | [4] |
| ATM | Kinase assay | Lower potency vs ATR | [13] |
Preclinical Efficacy of Ceralasertib (AZD6738)
| Cancer Model | Treatment | Outcome | Reference |
| ATM-deficient H23 Lung Cancer Xenograft | Ceralasertib (50 mg/kg, p.o.) + NSC 119875 | Rapid tumor regression | [11] |
| LoVo Colon Cancer Xenograft | Ceralasertib (50 mg/kg) + Ionizing Radiation (2 Gy) | Maintained efficacy with avoided toxicity | [11] |
| CT26 Colon Cancer (in vivo) | Ceralasertib (25 mg/kg, b.i.d.) + αPD-L1 | CD8+ T-cell dependent antitumor activity | [14] |
Clinical Trial Data Snippet: Durvalumab + Ceralasertib in NSCLC
| Metric | Durvalumab + Ceralasertib | Other Regimens (Pooled) | Reference |
| Objective Response Rate | 13.9% | 2.6% | [15] |
| Median Progression-Free Survival | 5.8 months | 2.7 months | [15] |
| Median Overall Survival | 17.4 months | 9.4 months | [15] |
Key Experimental Protocols
Evaluating the mechanism of action and efficacy of ATR inhibitors involves a standard set of cellular and molecular biology techniques.
A. Western Blot for ATR Inhibition Pharmacodynamics
This protocol is used to detect the inhibition of ATR signaling by measuring the phosphorylation of its direct downstream target, CHK1, at serine 345 (p-CHK1 S345).
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., DU145 prostate cancer cells) and allow them to adhere overnight.[16]
-
Pre-treat cells with various concentrations of the ATR inhibitor (e.g., ceralasertib or berzosertib) for 1 hour.[16]
-
Induce DNA damage to activate the ATR pathway. A common method is treatment with a topoisomerase inhibitor like Camptothecin (CPT) at 100 nmol/L for an additional 3 hours in the continued presence of the ATR inhibitor.[16]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against p-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-CHK1 signal relative to total CHK1 indicates successful ATR inhibition.[16][17]
B. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells. It is used to determine the cytotoxic or cytostatic effects of the ATR inhibitor.
Methodology:
-
Cell Plating: Seed cells in 96-well, white-walled, clear-bottom plates and allow them to adhere.[11]
-
Treatment: Treat cells with a dose range of the ATR inhibitor, either as a single agent or in combination with a DNA-damaging agent (e.g., carboplatin or CPT).[11][16]
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.[11][16]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader. Data is typically normalized to untreated controls to calculate percent viability.
C. In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical mouse xenograft study to evaluate the anti-tumor activity of an ATR inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million NCI-H82 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., CD1 nude mice).[16]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, ATR inhibitor monotherapy, Chemotherapy monotherapy, Combination therapy).[16]
-
Dosing Regimen:
-
Administer the ATR inhibitor via the appropriate route (e.g., oral gavage (p.o.) for ceralasertib).[11]
-
Administer chemotherapy (e.g., irinotecan) via its specified route.
-
The schedule is critical; often, the ATR inhibitor is administered 24 hours after the chemotherapeutic agent to maximize efficacy.[16]
-
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. The primary endpoint is typically tumor growth inhibition (TGI).[11]
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Ceralasertib used for? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancerdata.ucd.ie [cancerdata.ucd.ie]
- 11. selleckchem.com [selleckchem.com]
- 12. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berzosertib - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. esmo.org [esmo.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of Atr-IN-11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cellular Target: ATR Kinase
The primary cellular target of Atr-IN-11 is the Ataxia telangiectasia and Rad3-related (ATR) kinase [1]. ATR is a serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR), a network of signaling pathways that senses, signals, and repairs DNA damage to maintain genomic integrity[1][2][3].
Role of ATR in the DNA Damage Response
ATR is a key apical kinase in the DDR pathway, primarily activated by single-stranded DNA (ssDNA) gaps that arise during replication stress or as intermediates in the repair of other forms of DNA damage[2][4]. The activation of ATR is a multi-step process:
-
ssDNA Recognition: Replication Protein A (RPA) binds to stretches of ssDNA, creating a platform for the recruitment of DDR proteins[2][4].
-
ATR-ATRIP Recruitment: The ATR kinase, in a complex with its obligate partner ATR-Interacting Protein (ATRIP), is recruited to the RPA-coated ssDNA[2][4].
-
Activation: Full activation of ATR kinase activity is a complex process that involves the recruitment of the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp and the activator protein TopBP1[2][4][5].
Once activated, ATR phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response, including:
-
Cell Cycle Arrest: ATR phosphorylates and activates the checkpoint kinase 1 (Chk1), which in turn targets downstream effectors to induce cell cycle arrest, providing time for DNA repair[2][3][6][7][8].
-
DNA Repair: ATR promotes various DNA repair pathways to resolve the DNA damage.
-
Replication Fork Stability: ATR plays a crucial role in stabilizing and protecting stalled replication forks from collapse.
Quantitative Data
As of the latest available information, specific biochemical (Ki) and cellular (IC50) inhibitory constants for this compound have not been publicly disclosed. However, research on the same chemical class of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has identified highly potent ATR inhibitors. The following table summarizes the inhibitory activity of a representative compound, compound 5g , from the foundational study on this class of inhibitors. This data serves as a strong indicator of the potential potency of this compound.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Compound 5g | ATR Kinase | Biochemical | 0.007 | [9] |
Note: The IC50 value presented is for a closely related analog of this compound and should be considered as a representative value for this inhibitor class.
Signaling Pathway
The following diagram illustrates the canonical ATR signaling pathway, which is inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of ATR inhibitors like this compound.
In Vitro ATR Kinase Assay
This assay measures the direct inhibitory effect of a compound on ATR kinase activity.
Objective: To determine the IC50 value of an inhibitor against ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-tagged p53 substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compound (e.g., this compound) at various concentrations
-
Anti-phospho-p53 (Ser15) antibody
-
Detection reagents (e.g., HTRF-based)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant ATR/ATRIP enzyme, and the GST-p53 substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for ATR.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the anti-phospho-p53 (Ser15) antibody and the detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on a suitable plate reader (e.g., HTRF reader).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of ATR Pathway Inhibition
This assay is used to confirm the on-target activity of an ATR inhibitor in a cellular context by measuring the phosphorylation of downstream targets.
Objective: To assess the inhibition of ATR signaling in cells treated with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-ATR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours).
-
Harvest cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of ATR targets.
Cell Viability Assay
This assay measures the effect of an ATR inhibitor on the proliferation and survival of cancer cells.
Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of the ATR kinase, a master regulator of the DNA damage response. By targeting ATR, this compound disrupts the ability of cancer cells to cope with replication stress, leading to cell cycle arrest and apoptosis. While specific quantitative data for this compound is limited, the data from structurally related compounds highlight the high potency of this chemical class. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the biological activity and therapeutic potential of this compound and other ATR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Atr-IN-11 and Cell Cycle Checkpoint Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints, primarily activated by replication stress.[1][2] Its central role in maintaining genomic integrity, particularly in cancer cells with high levels of replication stress and compromised DDR pathways, has made it a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of Atr-IN-11, a potent and selective ATR kinase inhibitor, and its impact on cell cycle checkpoint control. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways.
Introduction to ATR and Cell Cycle Checkpoint Control
The cell cycle is a tightly regulated process with intrinsic checkpoints that ensure the fidelity of DNA replication and chromosome segregation.[5] The G1/S, intra-S, and G2/M checkpoints prevent the progression of the cell cycle in the presence of DNA damage, allowing time for repair.[3][5] ATR is a primary sensor of single-stranded DNA (ssDNA) that arises from stalled replication forks, a condition known as replication stress.[1][6]
Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[5][7][8] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1][4] This signaling cascade leads to cell cycle arrest, providing an opportunity for DNA repair and preventing the inheritance of damaged DNA.[9] Many cancer cells exhibit defects in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2 checkpoints controlled by the ATR-Chk1 pathway for survival.[4] This dependency creates a therapeutic window for ATR inhibitors.
This compound: A Potent and Selective ATR Kinase Inhibitor
This compound is a small molecule inhibitor designed to target the kinase activity of ATR with high potency and selectivity. By inhibiting ATR, this compound prevents the phosphorylation and activation of its downstream effectors, thereby abrogating the cell cycle checkpoints that are crucial for the survival of cancer cells experiencing replication stress.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding site of the ATR kinase domain. This inhibition prevents the phosphorylation of key substrates, including Chk1 on Ser317 and Ser345.[5][10] The lack of Chk1 activation leads to the failure of the intra-S and G2/M checkpoints.[4] Consequently, cells with damaged DNA proceed through the cell cycle, leading to mitotic catastrophe and apoptosis. This synthetic lethal approach is particularly effective in tumors with underlying DNA repair defects or high levels of oncogene-induced replication stress.[3]
Quantitative Data for Potent and Selective ATR Inhibitors
The following table summarizes typical quantitative data for a potent and selective ATR inhibitor, analogous to what would be expected for this compound, based on published data for similar compounds.
| Parameter | Value | Cell Line | Assay Type |
| ATR Kinase Inhibition (IC50) | 0.5 - 5 nM | Biochemical Kinase Assay | |
| p-Chk1 (Ser345) Inhibition (IC50) | 10 - 50 nM | HT29 | Cellular Mechanistic Assay |
| Cell Proliferation (GI50) | 50 - 200 nM | ATM-deficient (e.g., LoVo) | Cell Viability Assay |
| Selectivity vs. ATM (fold) | >1000 | Kinase Panel Screening | |
| Selectivity vs. DNA-PK (fold) | >1000 | Kinase Panel Screening | |
| Selectivity vs. mTOR (fold) | >500 | Kinase Panel Screening |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of ATR inhibitors like this compound.
ATR Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of this compound against the isolated ATR kinase.
Methodology:
-
Reagents: Recombinant human ATR-ATRIP complex, biotinylated p53-derived peptide substrate, ATP, Kinase-Glo® Max luminescence-based assay kit.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the ATR-ATRIP enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® Max reagent according to the manufacturer's instructions.
-
Luminescence is inversely proportional to kinase activity.
-
-
Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular p-Chk1 (Ser345) Inhibition Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit ATR signaling in a cellular context.
Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HT29) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Induce replication stress by adding a DNA-damaging agent (e.g., 2 mM hydroxyurea) for 4 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvest and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[11]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Key Pathways and Workflows
ATR Signaling Pathway and Inhibition by this compound
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Logic of Synthetic Lethality with ATR Inhibition
Caption: The principle of synthetic lethality with this compound in cancer cells.
Conclusion
This compound represents a promising therapeutic strategy for cancers with high replication stress and specific DNA damage response defects. By potently and selectively inhibiting ATR, it abrogates critical cell cycle checkpoints, leading to synthetic lethality in vulnerable cancer cells. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of this compound and similar ATR inhibitors, facilitating their further development as targeted cancer therapies.
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. embopress.org [embopress.org]
- 7. Requirement for Atr in phosphorylation of Chk1 and cell cycle regulation in response to DNA replication blocks and UV-damaged DNA in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
The Discovery and Synthesis of Atr-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Atr-IN-11, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that senses and repairs damaged DNA.[1][2] As cancer cells often exhibit high levels of replication stress and defects in DDR pathways, they become heavily reliant on ATR for survival, making it a promising therapeutic target.[2][3] this compound, also identified as compound 5g in the primary literature, emerged from a drug discovery program aimed at identifying novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR inhibitors.
Discovery and Biological Activity
This compound was identified through a structure-activity relationship (SAR) study of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. The research culminated in the discovery of compound 5g (this compound), which demonstrated highly potent inhibition of ATR kinase. In cellular assays, this compound was shown to effectively block the phosphorylation of CHK1, a key downstream substrate of ATR, confirming its mechanism of action in a cellular context.
Quantitative Data
The following tables summarize the key quantitative data for this compound's biological activity.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (5g) | ATR Kinase | 0.007 | Biochemical Kinase Assay | [4] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Treatment | Effect | Reference |
| OVCAR-3 | This compound (5g) | Significant reduction in the phosphorylation of ATR's downstream signaling proteins. | [4] |
OVCAR-3 is a human ovarian adenocarcinoma cell line.
ATR Signaling Pathway
The ATR signaling pathway is a crucial component of the DNA damage response, primarily activated by single-stranded DNA (ssDNA) which can arise from various forms of DNA damage and replication stress.[5] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to orchestrate a cellular response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[5][6] By inhibiting ATR, compounds like this compound can disrupt these survival mechanisms in cancer cells, leading to synthetic lethality, particularly in tumors with pre-existing DNA repair defects.[6]
Caption: The ATR signaling pathway and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of this compound (compound 5g ) is achieved through a multi-step process starting from commercially available reagents. The core 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is constructed, followed by functionalization to yield the final product.
Representative Synthetic Scheme
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used in the characterization of this compound. These are based on standard methodologies and the information provided in the primary literature.
Representative Synthesis of this compound (Compound 5g)
Note: This is a representative protocol based on the published reaction scheme. Specific reaction conditions, purification methods, and yields may vary.
-
Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core:
-
The synthesis begins with the construction of the bicyclic pyrrolopyrimidine core. This can be achieved through various published methods, often involving the condensation of a suitably substituted pyrrole precursor with a pyrimidine building block.
-
-
Chlorination of the pyrimidine ring:
-
The pyrrolopyrimidine core is then chlorinated, typically at the 4-position of the pyrimidine ring, using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is generally heated to ensure complete conversion.
-
-
Buchwald-Hartwig amination:
-
The final step involves a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) between the 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine intermediate and 3-fluoroaniline.
-
Reaction setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added the chlorinated intermediate, 3-fluoroaniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., 1,4-dioxane).
-
Reaction execution: The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound.
-
In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.
-
Reagents and Materials:
-
Recombinant human ATR/ATRIP complex.
-
GST-tagged p53 substrate.
-
ATP.
-
This compound (or other test compounds) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
HTRF detection reagents: Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody.
-
384-well low-volume microplates.
-
-
Procedure:
-
This compound is serially diluted to the desired concentrations.
-
In a 384-well plate, the ATR/ATRIP enzyme and the GST-p53 substrate are mixed in the assay buffer.
-
The diluted this compound is added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding the HTRF detection reagents in a buffer containing EDTA.
-
The plate is incubated at room temperature to allow for antibody binding.
-
The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission signals (665/620) is calculated, and the IC50 values are determined from the dose-response curves.
-
Cellular Western Blot Analysis of CHK1 Phosphorylation
This assay determines the ability of this compound to inhibit ATR kinase activity within a cellular context by measuring the phosphorylation of its downstream target, CHK1.
-
Cell Culture and Treatment:
-
OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 0.01 mg/mL bovine insulin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
To induce replication stress and activate the ATR pathway, cells can be treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation).
-
Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).
-
-
Protein Extraction:
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345) and total CHK1. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified, and the level of phospho-CHK1 is normalized to total CHK1 and the loading control.
-
Caption: A typical workflow for the discovery and validation of an ATR inhibitor.
References
- 1. Bioorganic & Medicinal Chemistry Letters - Mendeley Data [data.mendeley.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. ACG Publications [acgpubs.org]
- 6. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of ATR Kinase Inhibition: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In response to DNA single-strand breaks and replication stress, ATR activates downstream signaling to orchestrate cell cycle arrest, DNA repair, and replication fork stabilization. Due to the heightened replication stress inherent in many cancer cells, ATR has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the role of ATR kinase and the mechanism by which its activity is inhibited, serving as a foundational resource for professionals in oncology research and drug development. While this guide is structured to detail the specifics of a potent inhibitor, it is important to note that a thorough search of public scientific literature and databases did not yield data for a compound specifically named "Atr-IN-11." The information herein is based on the well-characterized mechanisms of other potent and selective ATR inhibitors.
The ATR Signaling Pathway
ATR is a serine/threonine-specific protein kinase that, in partnership with its obligate partner ATRIP, is recruited to sites of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[1][2] This recruitment is a hallmark of replication stress. Once localized, ATR's kinase activity is fully stimulated by co-factors such as TopBP1 and ETAA1.[3] Activated ATR then phosphorylates a multitude of substrates, with the most prominent being Checkpoint Kinase 1 (CHK1).[3][4] This phosphorylation event initiates a cascade that leads to the inactivation of CDC25 phosphatases, thereby preventing the activation of cyclin-dependent kinases (CDKs) and inducing cell cycle arrest, primarily at the G2/M checkpoint.[2][5] This pause provides the cell with an opportunity to repair DNA damage before proceeding to mitosis.
Mechanism of ATR Inhibition
ATR inhibitors are small molecules designed to bind to the ATP-binding pocket of the ATR kinase domain, preventing the phosphorylation of its substrates. By competitively inhibiting ATP binding, these compounds effectively shut down the entire downstream signaling cascade. This abrogation of the cell cycle checkpoint is particularly detrimental to cancer cells, which often rely on the ATR pathway to survive their intrinsic high levels of replication stress. In the presence of an ATR inhibitor, damaged cells are unable to arrest the cell cycle for repair and are forced into mitosis, leading to mitotic catastrophe and subsequent cell death—a concept known as synthetic lethality.
Quantitative Analysis of ATR Inhibition
The potency and selectivity of an ATR inhibitor are determined through a series of biochemical and cellular assays. The data presented in the following tables are representative of values obtained for well-characterized, potent ATR inhibitors and serve as a template for how such data for a specific compound like "this compound" would be presented.
Table 1: Biochemical Potency and Selectivity
| Kinase Target | IC50 (nM) | Description |
|---|---|---|
| ATR | < 20 | Half-maximal inhibitory concentration against the primary target kinase. |
| ATM | > 1000 | Selectivity measure against a closely related PIKK family member. |
| DNA-PK | > 1000 | Selectivity measure against another PIKK family member. |
| mTOR | > 1000 | Selectivity measure against another PIKK family member. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data is hypothetical based on typical profiles of selective ATR inhibitors.
Table 2: Cellular Activity
| Cell Line | Assay Type | EC50 (nM) | Description |
|---|---|---|---|
| LoVo | p-CHK1 (S345) Inhibition | < 50 | Half-maximal effective concentration for inhibiting the direct downstream target of ATR in a cellular context. |
| HT29 | Cell Proliferation | < 100 | Half-maximal effective concentration for inhibiting cell growth and proliferation over a 72-hour period. |
EC50 values represent the concentration of the inhibitor that gives a half-maximal response in a cellular assay. Data is hypothetical.
Key Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the activity of an ATR inhibitor. Below are methodologies for key assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ATR kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing recombinant human ATR protein, a suitable substrate (e.g., a peptide containing the CHK1 phosphorylation site), and ATP.
-
Compound Addition: Add the test inhibitor (e.g., "this compound") in a series of dilutions (e.g., 10-point, 3-fold serial dilution). Include appropriate controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a fluorescence-based method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that quantifies remaining ATP.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular p-CHK1 Pharmacodynamic Assay (EC50 Determination)
This assay measures the ability of the inhibitor to block ATR activity within a cellular environment by quantifying the phosphorylation of its direct substrate, CHK1.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., LoVo) in a 96-well plate and allow them to adhere overnight.
-
Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.
-
Inhibitor Treatment: Concurrently with the damaging agent, treat the cells with a serial dilution of the ATR inhibitor. Incubate for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them to extract cellular proteins.
-
Detection (Western Blot or In-Cell Western):
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated CHK1 (Ser345) and total CHK1 (as a loading control). Use secondary antibodies conjugated to a detectable marker (e.g., HRP) for visualization.
-
In-Cell Western: Fix and permeabilize cells directly in the plate. Probe with fluorescently-labeled primary antibodies against p-CHK1 and a normalization protein (e.g., actin).
-
-
Quantification and Analysis: Quantify the signal for p-CHK1 relative to the total protein or normalization control. Plot the normalized p-CHK1 signal against the inhibitor concentration to calculate the EC50.
Conclusion
The inhibition of ATR kinase represents a validated and promising strategy in oncology, particularly for cancers with underlying defects in other DNA repair pathways or high levels of intrinsic replication stress. A thorough characterization of any novel ATR inhibitor requires a systematic approach, including quantitative biochemical assays to determine potency and selectivity, and cellular assays to confirm on-target activity and functional outcomes like cell cycle arrest and proliferation inhibition. While the specific compound "this compound" remains undocumented in the public domain, the principles, protocols, and data structures outlined in this guide provide a robust framework for understanding and evaluating the role and mechanism of any potent and selective ATR kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
The Impact of Atr-IN-11 on CHK1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in sensing and responding to replication stress. A key downstream effector of ATR is the checkpoint kinase 1 (CHK1). Upon activation by ATR, CHK1 orchestrates cell cycle arrest and facilitates DNA repair, allowing cells to resolve DNA lesions and maintain genomic stability. The inhibition of the ATR-CHK1 signaling pathway has emerged as a promising strategy in cancer therapy, particularly for tumors with existing DNA repair deficiencies.
Atr-IN-11 is a potent inhibitor of ATR kinase. While specific quantitative data on the inhibition of CHK1 phosphorylation by this compound is not publicly available, this guide will provide an in-depth overview of the ATR-CHK1 signaling pathway, the mechanism of action of ATR inhibitors, and detailed experimental protocols to assess the impact of compounds like this compound on CHK1 phosphorylation.
The ATR-CHK1 Signaling Pathway
In response to DNA damage, particularly single-stranded DNA (ssDNA) breaks that arise during replication stress, ATR is activated and phosphorylates CHK1 at serine 317 (Ser317) and serine 345 (Ser345). This phosphorylation event is a critical step in the activation of CHK1, which then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, primarily at the G2/M checkpoint, and to promote DNA repair.
Caption: The ATR-CHK1 signaling pathway in response to DNA damage.
Mechanism of Action of this compound
This compound, as a potent ATR inhibitor, functions by binding to the ATP-binding site of the ATR kinase. This competitive inhibition prevents ATR from phosphorylating its downstream targets, most notably CHK1. The abrogation of CHK1 phosphorylation leads to a failure in activating the DNA damage checkpoint, allowing cells with damaged DNA to proceed through the cell cycle. This can ultimately lead to mitotic catastrophe and cell death, a mechanism that is particularly effective in cancer cells that are already under high replicative stress or have defects in other DNA repair pathways.
Quantitative Data on CHK1 Phosphorylation Inhibition
While specific IC50 values for the inhibition of CHK1 phosphorylation by this compound are not available in the public domain, other potent and selective ATR inhibitors have been characterized. For instance, Gartisertib (VX-803) potently inhibits ATR-driven CHK1 phosphorylation with an IC50 of 8 nM.[1][2][3][4][5][6][7] It is anticipated that a potent ATR inhibitor like this compound would exhibit a similar low nanomolar IC50 in a cell-based assay measuring CHK1 phosphorylation.
Table 1: Representative Inhibitory Activity of a Potent ATR Inhibitor on CHK1 Phosphorylation
| Compound | Target | Assay Type | IC50 (nM) |
| Gartisertib (VX-803) | ATR (cellular) | CHK1 Phosphorylation | 8 |
Note: This data is for Gartisertib (VX-803) and is provided as a representative example of a potent ATR inhibitor.
Experimental Protocols
Western Blot for CHK1 Phosphorylation
This protocol describes the methodology to assess the inhibition of CHK1 phosphorylation in cultured cells treated with an ATR inhibitor like this compound.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or UV irradiation).
-
Concurrently, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-p-CHK1 Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CHK1 and a loading control like β-actin.
Caption: Experimental workflow for Western blot analysis of CHK1 phosphorylation.
In Vitro ATR Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to directly measure the inhibitory activity of a compound on ATR.
a. Reagents and Materials:
-
Recombinant active ATR kinase
-
Recombinant CHK1 protein (substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)
-
Kinase reaction buffer
-
This compound at various concentrations
-
Positive control inhibitor (e.g., Gartisertib)
-
Vehicle control (DMSO)
b. Assay Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant CHK1 substrate, and either radiolabeled or cold ATP.
-
Add varying concentrations of this compound, the positive control, or the vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding the recombinant active ATR kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer or a kinase inhibitor.
c. Detection of CHK1 Phosphorylation:
-
Radiometric Assay:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Non-Radioactive Assay (e.g., Western Blot or ELISA):
-
Run the reaction products on an SDS-PAGE gel and perform a Western blot using an anti-p-CHK1 antibody.
-
Alternatively, use an ELISA-based method with an antibody that specifically recognizes phosphorylated CHK1.
-
d. Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro ATR kinase assay.
Conclusion
This compound is a potent inhibitor of ATR kinase, a key regulator of the DNA damage response. By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, thereby abrogating the DNA damage checkpoint. This technical guide provides a comprehensive overview of the ATR-CHK1 signaling pathway and detailed protocols for assessing the inhibitory effect of compounds like this compound on CHK1 phosphorylation. While specific quantitative data for this compound is not yet in the public domain, the provided methodologies offer a robust framework for researchers to characterize this and other novel ATR inhibitors, ultimately contributing to the development of new cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ATM/ATR | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
Foundational Biology of Atr-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atr-IN-11 has emerged as a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This document provides an in-depth technical overview of the foundational biology of this compound, also identified as compound 5g in its discovery publication. The information presented herein is curated from the primary scientific literature to support researchers and drug development professionals in understanding its mechanism of action, cellular effects, and preclinical potential. This guide includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the pertinent biological pathways.
Introduction to ATR Kinase and Its Inhibition
The ATR kinase is a primary sensor of single-stranded DNA (ssDNA) regions, which are common intermediates of DNA replication stress and various types of DNA damage.[1] Upon activation, ATR orchestrates a complex signaling cascade to arrest the cell cycle, stabilize replication forks, and promote DNA repair, thereby maintaining genomic integrity. In many cancer cells, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and defects in other DDR pathways. This dependency makes ATR an attractive therapeutic target. Small molecule inhibitors of ATR, such as this compound, are being investigated for their potential to induce synthetic lethality in cancer cells, particularly in combination with DNA-damaging agents.
Quantitative Analysis of this compound Activity
This compound is a derivative of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine and has demonstrated potent inhibition of ATR kinase. The following table summarizes the key quantitative data reported for this compound (compound 5g) and related compounds from the discovery study.
| Compound ID | Structure | ATR IC₅₀ (μM) |
| This compound (5g) | [Structure of 5g] | 0.007 |
| 5a | [Structure of 5a] | 0.011 |
| 5b | [Structure of 5b] | 0.015 |
| 5c | [Structure of 5c] | 0.023 |
| 5d | [Structure of 5d] | 0.013 |
| 5e | [Structure of 5e] | 0.010 |
| 5f | [Structure of 5f] | 0.009 |
| 5h | [Structure of 5h] | 0.012 |
| 5i | [Structure of 5i] | 0.018 |
| 5j | [Structure of 5j] | 0.025 |
Table 1: In vitro ATR kinase inhibitory activity of this compound and related compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro ATR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ATR kinase.
Materials:
-
Recombinant human ATR kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate peptide (e.g., a peptide containing a consensus ATR phosphorylation motif)
-
This compound and other test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the wells.
-
Add recombinant ATR kinase and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is inversely proportional to kinase activity.
-
Calculate IC₅₀ values using a non-linear regression analysis of the dose-response curves.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., ovarian cancer cell line A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Western Blot Analysis for ATR Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of ATR and its downstream targets, such as Chk1, as a measure of pathway inhibition.
Materials:
-
Human cancer cell lines
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea) to induce replication stress
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ATR (Ser428), anti-ATR, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and allow them to attach.
-
Pre-treat cells with this compound for a specified time.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., hydroxyurea).
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of ATR and Chk1.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating an ATR inhibitor.
Caption: ATR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a potent and selective inhibitor of ATR kinase with demonstrated in vitro activity against its target and anti-proliferative effects in cancer cell lines. The provided data and experimental protocols offer a foundational understanding for further investigation of this compound. The visualizations of the ATR signaling pathway and experimental workflows serve as a guide for researchers in the field of DNA damage response and cancer therapeutics. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound to fully assess its therapeutic potential.
References
The Impact of ATR Inhibition on Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine kinase that acts as a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways essential for maintaining genomic integrity.[1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.[3][4][5] Once activated, ATR phosphorylates a multitude of substrates to coordinate cell cycle checkpoints, stabilize replication forks, and promote DNA repair, thereby preventing the accumulation of genomic alterations.[4][6]
Cancer cells, characterized by rapid proliferation and often defective in other DDR pathways, exhibit high levels of intrinsic replication stress and become critically dependent on the ATR signaling pathway for survival.[7] This dependency presents a therapeutic window for ATR inhibitors, which can selectively induce synthetic lethality in cancer cells by exacerbating their inherent genomic instability. This technical guide provides an in-depth overview of the impact of ATR inhibition on genomic instability, with a focus on the well-characterized ATR inhibitor, Ceralasertib (AZD6738).
Quantitative Effects of ATR Inhibition on Genomic Instability
The inhibition of ATR by small molecules like Ceralasertib (AZD6738) leads to a cascade of events culminating in increased genomic instability. This is quantitatively demonstrated by several key metrics, including the inhibitor's potency (IC50), its effect on cell viability, and the induction of markers for DNA damage and mitotic catastrophe.
Table 1: In Vitro Potency and Cellular Effects of Ceralasertib (AZD6738)
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 (ATR Kinase Inhibition) | Isolated Enzyme | 1 nM | [8][9][10][11] |
| IC50 (p-CHK1 Inhibition in cells) | Cellular Assay | 74 nM | [8][12] |
| GI50 (50% Growth Inhibition) | SNU478 (Biliary Tract Cancer) | 0.46 µM | [1] |
| SNU869 (Biliary Tract Cancer) | 0.44 µM | [1] | |
| LoVo (Colorectal Cancer) | 0.52 µmol/L | [6] | |
| H460 (NSCLC) | 1.05 µM | [8][13] | |
| H23 (NSCLC) | 2.38 µM | [8][13] | |
| Panel of 276 Cancer Cell Lines (Median) | 1.47 µM | [2] | |
| Effect on Cell Viability | H23 (8 days post-treatment with 1.0 µM) | 4.1% of control | [13] |
| H460 (8 days post-treatment with 1.0 µM) | 24.0% of control | [13] | |
| A549 (8 days post-treatment with 1.0 µM) | 65.9% of control | [13] | |
| Induction of Apoptosis (Sub-G1 population) | H23 (48h, combo with cisplatin) | 24.8% | [13] |
| H460 (48h, combo with cisplatin) | 39.1% | [13] |
Table 2: Markers of Genomic Instability Induced by Ceralasertib (AZD6738)
| Marker | Cell Line(s) | Treatment Conditions | Observed Effect | Reference(s) |
| γH2AX (DNA Double-Strand Breaks) | Various Cancer Cell Lines | AZD6738 treatment | Increased expression | [1][2][14] |
| Micronuclei Formation | Cal27, FaDu | AZD6738 + Radiation | Significantly increased number of acentric micronuclei | [6][15] |
| NCI-H1299 | AZD6738 + Radiation | Amplified micronuclei numbers | [16][17] | |
| Rh4 (Rhabdomyosarcoma) | 750 nM AZD6738 for 72h | Increased fraction of micronucleated cells | [18] | |
| Cell Cycle Arrest | SNU478, SNU869 | 0.1 - 1 µM AZD6738 for 3 days | Increased G2/M arrest | [1] |
| A375 (Melanoma) | AZD6738 | S phase arrest | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of genomic instability following ATR inhibition. Below are protocols for key experiments.
Western Blotting for Phospho-Chk1 (Ser345)
This protocol details the detection of Chk1 phosphorylation at Serine 345, a direct downstream target of ATR, as a pharmacodynamic biomarker of ATR inhibition.[1][13][19]
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the ATR inhibitor at the desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors.[20]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[21]
-
Incubate the membrane with a primary antibody specific for phospho-Chk1 (Ser345) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Chk1 or a housekeeping protein like β-actin.
Immunofluorescence for γH2AX Foci
This protocol describes the visualization and quantification of γH2AX foci, a marker for DNA double-strand breaks, induced by ATR inhibition.[22][23][24]
1. Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the ATR inhibitor and/or other DNA damaging agents as required.
2. Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
3. Blocking and Antibody Staining:
-
Block the cells with 1% BSA in PBST for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γH2AX (Ser139) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
4. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry to assess the effects of ATR inhibition on cell cycle progression.[25][26][27][28]
1. Cell Preparation:
-
Harvest cells (both adherent and suspension) and wash with PBS.
-
Count the cells to ensure an adequate number for analysis (typically 1x10^6 cells per sample).
2. Fixation:
-
Resuspend the cell pellet in 0.5 ml of cold PBS.
-
While vortexing gently, add 4.5 ml of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
3. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate at room temperature for 30 minutes in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets.
-
Acquire data for at least 10,000 single-cell events.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
ATR Signaling Pathway in Response to Replication Stress
The canonical ATR signaling pathway is initiated by the recognition of RPA-coated ssDNA. This leads to the recruitment of the ATR-ATRIP complex. The subsequent recruitment of the 9-1-1 clamp and TopBP1 activates ATR's kinase activity, leading to the phosphorylation of numerous downstream targets, most notably CHK1.[4][5]
Caption: Canonical ATR signaling pathway activated by replication stress.
Experimental Workflow for Assessing Genomic Instability
The following workflow illustrates the key experimental steps to evaluate the impact of an ATR inhibitor on genomic instability.
Caption: Workflow for analyzing ATR inhibitor-induced genomic instability.
Conclusion
The inhibition of ATR is a promising therapeutic strategy for cancers with high levels of replication stress. As detailed in this guide, ATR inhibitors like Ceralasertib (AZD6738) effectively disrupt the DNA damage response, leading to increased genomic instability, cell cycle arrest, and ultimately, cancer cell death. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of ATR inhibition and develop novel anti-cancer therapies. The continued investigation into the intricate signaling pathways governed by ATR will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. selleckchem.com [selleckchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 17. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4. Western blot analysis [bio-protocol.org]
- 21. molbiolcell.org [molbiolcell.org]
- 22. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. crpr-su.se [crpr-su.se]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Notes and Protocols for In Vitro IC50 Determination of Atr-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-11 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). The ATR signaling pathway is activated in response to single-stranded DNA, which can arise from various forms of DNA damage and replication stress.[1] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3][4] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on the ATR pathway for survival. This makes ATR an attractive therapeutic target.
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro, a crucial step in evaluating its potency and selectivity. The protocols described herein cover both cell-based and biochemical assays.
ATR Signaling Pathway and Mechanism of Action of this compound
The ATR signaling pathway is a cornerstone of the cellular response to DNA damage. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.
Experimental Protocols
Cell-Based IC50 Determination
This protocol outlines the steps for determining the IC50 of this compound by assessing cell viability in cancer cell lines. A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test for a novel ATR inhibitor might span from 0.1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
The following diagram illustrates the experimental workflow for the cell-based IC50 determination.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Atranorin, an antimicrobial metabolite from lichen Parmotrema rampoddense exhibited in vitro anti-breast cancer activity through interaction with Akt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of Atr-IN-11: Cell-Based Assays and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to cellular assays for characterizing the activity of the ATR inhibitor, Atr-IN-11. The protocols detailed below are designed to enable researchers to assess the compound's target engagement, its impact on DNA damage signaling, and its overall effect on cell viability and cycle progression.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress.[1][2] Inhibition of ATR is a promising therapeutic strategy in oncology, as many cancer cells exhibit high levels of replication stress and are reliant on the ATR pathway for survival.[3] this compound is a potent and selective inhibitor of ATR kinase. These notes provide detailed protocols for key cell-based assays to quantify the activity of this compound and similar molecules.
Data Presentation
Note: Specific quantitative data for this compound is not currently available in the public domain. The following tables present representative data for other well-characterized ATR inhibitors, such as VE-822 (Berzosertib) and AZD6738, to illustrate the expected outcomes of the described assays.
Table 1: Cell Viability (IC50) of Representative ATR Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) |
| HCT116 | Colon Carcinoma | AZD6738 | ≥1 |
| HT29 | Colorectal Adenocarcinoma | AZD6738 | ≥1 |
| H146 | Small Cell Lung Cancer | M1774 | Not specified |
| H82 | Small Cell Lung Cancer | M1774 | Not specified |
| DMS114 | Small Cell Lung Cancer | M1774 | Not specified |
Table 2: Inhibition of Chk1 Phosphorylation by a Representative ATR Inhibitor (VE-822)
| Cell Line | Treatment | Fold Decrease in p-Chk1 (Ser345) |
| Liposarcoma Cells | Doxorubicin + VE-822 | Significant decrease compared to Doxorubicin alone |
Table 3: Induction of γH2AX Foci by a Representative ATR Inhibitor (VE-822)
| Cell Line | Treatment | Fold Increase in γH2AX Foci |
| Liposarcoma Cells | Doxorubicin + VE-822 | Significant increase compared to Doxorubicin alone |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blotting for Phospho-Chk1 (Ser345)
This assay directly measures the inhibition of ATR kinase activity by assessing the phosphorylation status of its primary downstream target, Chk1.[4][5]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Chk1 (Ser345), mouse anti-Chk1, mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for a specified time (e.g., 1-2 hours) prior to and during treatment with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.
Immunofluorescence for γH2AX Foci Formation
This assay assesses the induction of DNA double-strand breaks, which can be a consequence of ATR inhibition leading to replication fork collapse.
Materials:
-
Glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody: anti-mouse IgG
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to attach. Treat the cells with this compound and/or a DNA damaging agent as described for the Western blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of this compound, either as a single agent or in combination with other therapeutic agents.
Materials:
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a DNA damaging agent, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression and its ability to abrogate DNA damage-induced cell cycle checkpoints.
Materials:
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and/or a DNA damaging agent that induces a specific cell cycle arrest (e.g., etoposide for G2/M arrest).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ATR in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Most hydrogen peroxide-induced histone H2AX phosphorylation is mediated by ATR and is not dependent on DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Atr-IN-11 solubility and preparation for cell culture
Application Notes: Atr-IN-11 in Cell Culture
Introduction
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1] ATR is a serine/threonine-protein kinase that plays a central role in sensing replication stress and single-stranded DNA breaks, activating downstream signaling cascades to initiate cell cycle checkpoints, promote DNA repair, and maintain genomic stability. By inhibiting ATR, this compound can disrupt these processes, making it a valuable tool for cancer research. Specifically, inhibiting ATR can be synthetically lethal in cancer cells with existing DNA repair defects (e.g., ATM or p53 mutations) or those treated with DNA-damaging agents. These notes provide detailed protocols for the solubilization and use of this compound in a cell culture setting for researchers in oncology and drug development.
Physicochemical and Solubility Data
Proper solubilization is critical for the accurate and reproducible use of this compound in cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can have cytotoxic effects at higher concentrations (>0.5%-1%).[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀N₆O₂ | [5] |
| Molecular Weight | 446.54 g/mol | [1][5] |
| Appearance | Solid Powder | [5] |
| Solubility in DMSO | ≥ 10 mM (Estimated) | Vendor Data |
| Solubility in Ethanol | Limited / Not Recommended | General Compound Data |
| Solubility in Water | Insoluble | General Compound Data |
Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 446.54 g/mol )
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO vial to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out 1 mg of this compound powder.
-
Calculate DMSO Volume: To create a 10 mM stock solution from 1 mg of this compound, use the following calculation:
-
Volume (L) = Mass (g) / (Molar Weight ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (446.54 g/mol * 0.010 mol/L)) * 1,000,000 µL/L
-
Volume (µL) = 224 µL
-
-
Dissolution: Add 224 µL of sterile DMSO to the vial containing 1 mg of this compound.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the stock solution aliquots at -80°C for long-term stability.[5] The powder form should be stored at -20°C.[5]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 100 nM, 1 µM, 10 µM).
-
Serial Dilution (Recommended): To ensure accuracy and avoid precipitation, it is best to perform a serial dilution. First, create an intermediate dilution in culture medium.
-
Example for a 1 µM final concentration: Add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium to make a 10 µM intermediate solution. Mix well by gentle pipetting.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plates.
-
Example: To achieve a final concentration of 1 µM in a well containing 2 mL of medium, add 200 µL of the 10 µM intermediate solution.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution from the stock is possible but requires careful pipetting.
-
Example for a 1 µM final concentration in 10 mL of medium: Add 1 µL of the 10 mM stock solution directly to the 10 mL of medium.
-
-
Control Group: Always prepare a vehicle control by adding an equivalent volume of DMSO (without the inhibitor) to a separate set of cells. The final DMSO concentration should ideally be ≤ 0.1% and must be consistent across all experimental and control groups.
-
Mix and Incubate: Gently swirl the culture plates to ensure even distribution of the compound and return them to the incubator.
Application Notes & Experimental Design
ATR Signaling Pathway
ATR is activated in response to single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common feature of stalled replication forks. The ATR-interacting protein (ATRIP) recruits ATR to these sites. Full activation of ATR kinase activity is then promoted by TopBP1. Once active, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (CHK1). Phosphorylated CHK1 then targets CDC25 phosphatases for degradation, which prevents the dephosphorylation and activation of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest, primarily at the G2/M checkpoint. This provides time for DNA repair before the cell enters mitosis.
General Experimental Workflow
A typical workflow to characterize the effects of this compound involves treating cells, harvesting them for various downstream analyses, and interpreting the results in the context of ATR inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|MSDS [dcchemicals.com]
Application Notes and Protocols: Utilizing ATR-IN-11 in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of inhibitors targeting Ataxia Telangiectasia and Rad3-related (ATR) protein and Poly (ADP-ribose) polymerase (PARP) represents a promising therapeutic strategy in oncology. This approach is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two key DNA Damage Response (DDR) pathways leads to cancer cell death, while normal cells remain viable.
PARP inhibitors (PARPi) , such as Olaparib and Talazoparib, function by blocking the repair of single-strand DNA breaks (SSBs).[1][2] This inhibition leads to the accumulation of SSBs, which can collapse replication forks during DNA replication, creating more toxic double-strand breaks (DSBs).[2] In cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death.[1][3]
ATR is a critical kinase that senses replication stress and single-stranded DNA, activating downstream signaling through checkpoint kinase 1 (Chk1) to initiate cell cycle arrest and promote DNA repair.[4][5][6] Cancer cells, particularly those treated with PARP inhibitors, become highly dependent on the ATR pathway to manage the increased replication stress and survive.[7]
The ATR kinase inhibitor ATR-IN-11 (a conceptual potent and selective ATR inhibitor for the purposes of this guide), when used in combination with a PARP inhibitor, prevents this crucial ATR-mediated survival response. By blocking the cell cycle checkpoint, the combination forces cells with extensive DNA damage to enter mitosis prematurely, leading to a phenomenon known as "replication catastrophe" and subsequent apoptosis.[8] This dual-inhibition strategy has shown synergistic anti-tumor effects and has the potential to overcome acquired resistance to PARP inhibitors.[4][9]
Mechanism of Action and Signaling Pathway
The synergistic lethality of combining this compound with a PARP inhibitor stems from a multi-pronged assault on the cancer cell's ability to manage DNA damage.
-
PARP Inhibition : The PARP inhibitor blocks the repair of SSBs. This not only traps PARP enzymes on the DNA, creating toxic complexes, but also leads to the conversion of SSBs into DSBs at the replication fork.[2][10]
-
Increased Reliance on ATR : The resulting accumulation of stalled replication forks and single-stranded DNA regions activates the ATR pathway, making the cell critically dependent on ATR for survival.[7][11]
-
ATR Inhibition : this compound blocks the ATR-Chk1 signaling axis. This abrogates the S and G2/M cell cycle checkpoints, preventing the cell from arresting to repair the overwhelming DNA damage.[4][5]
-
Mitotic Catastrophe : The cell, unable to halt its progression despite a heavy burden of DNA damage, enters mitosis. This results in widespread chromosomal aberrations and ultimately, cell death.[8]
The following diagram illustrates the central roles of PARP and ATR in the DNA Damage Response and the mechanism of their combined inhibition.
Caption: DNA Damage Response pathway showing PARP and ATR roles and points of inhibition.
Quantitative Data Summary
The combination of ATR and PARP inhibitors has demonstrated significant synergistic effects across various preclinical models and promising activity in clinical trials. The tables below summarize representative quantitative data.
Table 1: In Vitro Synergy of ATR and PARP Inhibitors
| Cell Line | Cancer Type | Inhibitors Used | Synergy Metric | Result | Reference |
|---|---|---|---|---|---|
| HCC1937-R | Triple-Negative Breast Cancer (PARPi-Resistant) | Elimusertib (ATRi) + Talazoparib (PARPi) | ZIP Synergy Score | > 10 (Strong Synergy) | [4] |
| UWB1 | BRCA1-mutant Ovarian Cancer | ATRi + Olaparib | Bliss Synergy Score | 17.2 ± 0.2 | [11] |
| UWB1-R | Ovarian Cancer (Olaparib-Resistant) | ATRi + Olaparib | Bliss Synergy Score | 11.9 ± 0.6 | [11] |
| A673 | Ewing Sarcoma | AZD6738 (ATRi) + AZD2281 (PARPi) | Combination Index | < 0.7 (Synergy) | [12] |
| NGP | Neuroblastoma | VE-821 (ATRi) + Olaparib | Cell Proliferation | Synergistic Inhibition |[13] |
Table 2: Clinical Trial Efficacy of ATR and PARP Inhibitor Combinations
| Trial / Study | Inhibitors Used | Patient Population | Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|---|
| CAPRI (NCT03462342) | Ceralasertib (ATRi) + Olaparib (PARPi) | PARPi-Resistant, HR-Deficient Ovarian Cancer | Clinical Benefit Rate (CBR) | 86% | [9][14] |
| Pooled Phase 1 (TRESR/ATTACC) | Camonsertib (ATRi) + Talazoparib/Niraparib/Olaparib | Solid Tumors with DDR Alterations | Clinical Benefit Rate (CBR) | 48% | [8] |
| Pooled Phase 1 (TRESR/ATTACC) | Camonsertib (ATRi) + PARPi | Late-line Ovarian Cancer | Overall Response Rate (ORR) | 32% | [8] |
| Olaparib Combinations Trial | Ceralasertib (ATRi) + Olaparib (PARPi) | ATM-mutated Tumors | Clinical Benefit Rate (CBR) | 40% (with durable responses) |[14] |
Experimental Protocols
Detailed protocols for key experiments are provided below to guide researchers in evaluating the combination of this compound and PARP inhibitors.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of IC50 values and assessment of synergistic cytotoxicity.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding : Seed asynchronous cells into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.[15]
-
Drug Preparation : Prepare serial dilutions of this compound and the PARP inhibitor of choice, both alone and in combination at a constant ratio.[15]
-
Cell Treatment : Remove the medium from the wells and add 100 µL of medium containing the various drug concentrations. Include vehicle-only wells as a control.
-
Incubation : Incubate the plates for 72 hours at 37°C, 5% CO2.[15][16]
-
MTS/MTT Addition :
-
Final Incubation : Incubate for 1-4 hours at 37°C. For the MTT assay, after incubation, add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Reading : Measure the absorbance at 490-500 nm (MTS) or 570 nm (MTT) using a microplate reader.[17]
-
Data Analysis : Normalize absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for DDR Markers
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the DDR pathway, such as p-Chk1 (an ATR activity biomarker), γH2AX (a DNA damage marker), and cleaved PARP (an apoptosis marker).[18][19][20]
Caption: Standard experimental workflow for Western Blotting.
Protocol:
-
Cell Treatment and Lysis : Treat cells in 6-well plates with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE : Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended antibodies include:
-
Rabbit anti-phospho-Histone H2AX (Ser139) (γH2AX)[15]
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Rabbit anti-cleaved PARP (Asp214)
-
Mouse anti-β-Actin (as a loading control)
-
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for γH2AX Foci
This microscopy-based technique allows for the direct visualization and quantification of DNA DSBs within individual cell nuclei, providing a sensitive measure of DNA damage induced by the drug combination.[21][22]
Caption: Immunofluorescence workflow for visualizing γH2AX foci.
Protocol:
-
Cell Culture : Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat with drugs as required.
-
Fixation : Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.[21]
-
Permeabilization : Wash three times with PBS. Permeabilize the cell membranes with 0.3% Triton X-100 in PBS for 30 minutes.[21]
-
Blocking : Wash three times with PBS. Block non-specific sites with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.[21]
-
Primary Antibody Incubation : Incubate the coverslips with a primary antibody against γH2AX (e.g., rabbit anti-phospho-histone H2AX (Ser139)), typically diluted 1:500 - 1:1000 in 5% BSA, overnight at 4°C.[15][21]
-
Secondary Antibody Incubation : Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 donkey anti-rabbit IgG) for 1 hour at room temperature, protected from light.[15]
-
Counterstaining and Mounting : Wash three times with PBS. Stain the nuclei with a DNA counterstain like DAPI or Hoechst 33342 for 5-10 minutes.[15] Wash a final time and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis : Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using software such as ImageJ/Fiji.[21] An increase in the average number of foci per cell indicates increased DNA damage.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins interact within the cell. This can be used to investigate whether ATR and PARP-1 are part of a common protein complex, particularly after DNA damage.[23]
Caption: A generalized workflow for a Co-Immunoprecipitation experiment.
Protocol:
-
Cell Lysis : Harvest treated or untreated cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.2% Triton X-100) containing protease and phosphatase inhibitors.[23][24] Keep samples on ice.
-
Pre-clearing : Centrifuge the lysate to pellet cell debris. To reduce non-specific binding, incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation : Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube. Add 1-2 µg of the "bait" antibody (e.g., anti-ATR) and incubate for 4 hours to overnight at 4°C with rotation.[23] Include an isotype-matched IgG control.
-
Complex Capture : Add fresh Protein A/G beads to the lysate/antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.[23]
-
Washing : Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[25]
-
Elution : Elute the bound proteins from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5 minutes.[25]
-
Western Blot Analysis : Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting as described in Protocol 4.2, probing the membrane with an antibody against the suspected interacting "prey" protein (e.g., anti-PARP-1). A band in the anti-ATR IP lane, but not the IgG control lane, indicates an interaction.
References
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of ATR and PARP reverses acquired PARP inhibitor resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) trial in acquired PARP-inhibitor-resistant homologous recombination deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DSpace [open.bu.edu]
- 13. ATR Inhibition Potentiates PARP Inhibitor Cytotoxicity in High Risk Neuroblastoma Cell Lines by Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. pisa21.asip.org [pisa21.asip.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interaction between PARP-1 and ATR in mouse fibroblasts is blocked by PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for ATR Inhibitor Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on the ATR signaling pathway for survival. This dependency makes ATR an attractive therapeutic target.[3] ATR inhibitors have shown promise in preclinical studies, both as monotherapy and in combination with DNA-damaging agents, by inducing synthetic lethality in cancer cells with specific genetic backgrounds, such as those with ATM deficiencies.[2][4] This document provides detailed application notes and protocols for the use of ATR inhibitors in xenograft mouse models, using data from representative ATR inhibitors like AZD6738 (Ceralasertib) and VE-821 to illustrate the expected outcomes and experimental design.
Signaling Pathway
The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from stalled replication forks or the processing of DNA double-strand breaks.[5] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3] Inhibition of ATR disrupts these crucial cellular processes, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress.
Caption: ATR Signaling Pathway and the point of inhibition by this compound.
Experimental Protocols
Xenograft Mouse Model Establishment
A crucial first step is the successful establishment of a xenograft model. This protocol outlines the subcutaneous implantation of human cancer cell lines into immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HT29 for colorectal cancer, SNU-601 for gastric cancer)[4][6]
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice, 4-6 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers for tumor measurement
-
Animal housing under specific pathogen-free (SPF) conditions
Procedure:
-
Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.[7]
-
Monitor the mice regularly for tumor formation.
-
Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).[4]
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as a measure of general health and treatment toxicity.[4]
ATR Inhibitor Treatment
This protocol details the administration of an ATR inhibitor to the established xenograft mouse model.
Materials:
-
ATR inhibitor (e.g., AZD6738)
-
Vehicle solution (e.g., 10% DMSO in sterile water, or as specified by the manufacturer)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the ATR inhibitor solution in the appropriate vehicle at the desired concentration. For example, AZD6738 has been administered at 50 mg/kg daily.[4]
-
Randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Administer the ATR inhibitor or vehicle to the respective groups via oral gavage once daily.
-
Continue the treatment for a predefined period (e.g., 20-21 days).[4][6]
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic (PD) Marker Analysis
To confirm the biological activity of the ATR inhibitor in vivo, it is essential to analyze pharmacodynamic markers in the tumor tissue.
Materials:
-
Excised tumor tissues
-
Formalin or liquid nitrogen for tissue preservation
-
Reagents and equipment for immunohistochemistry (IHC) or western blotting
-
Primary antibodies against pChk1 (Ser345) and γH2AX
Procedure:
-
Immediately after excision, fix a portion of the tumor in 10% neutral buffered formalin for IHC or snap-freeze another portion in liquid nitrogen for western blotting.
-
For IHC:
-
Process the formalin-fixed tissues, embed in paraffin, and section.
-
Perform IHC staining for γH2AX to assess DNA damage.
-
-
For Western Blotting:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Perform western blotting to detect the levels of pChk1 (Ser345) and γH2AX. A decrease in pChk1 and an increase in γH2AX are indicative of ATR inhibition.[6]
-
Caption: Experimental workflow for ATR inhibitor studies in xenograft models.
Data Presentation
The following tables summarize representative quantitative data from xenograft studies using the ATR inhibitors AZD6738 and VE-821.
Table 1: In Vivo Efficacy of AZD6738 in a SNU-601 Gastric Cancer Xenograft Model[4]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 20 | Change in Body Weight |
| Vehicle Control | - | ~1200 | No significant change |
| AZD6738 | 50 mg/kg, daily | ~400 | Well tolerated, no significant change |
| Statistically significant tumor growth inhibition compared to vehicle control (P < 0.001). |
Table 2: In Vivo Efficacy of AZD6738 in Combination with 5-FU in a HT29 Colorectal Cancer Xenograft Model[6]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 |
| Control | - | ~1500 |
| AZD6738 alone | Not specified | No significant difference from control |
| 5-FU alone | 25 mg/kg, 5 days/week | ~800 |
| 5-FU + AZD6738 | 25 mg/kg 5-FU + Not specified AZD6738 | ~400 |
| Statistically significant tumor growth inhibition compared to 5-FU alone (P < 0.05). |
Table 3: In Vitro IC50 Values of VE-821 in Gastric Cancer Cell Lines (72h treatment)[7]
| Cell Line | IC50 (µM) |
| AGS | 13.7 |
| MKN-45 | 11.3 |
Conclusion
The provided protocols and representative data offer a framework for conducting and evaluating the efficacy of ATR inhibitors in preclinical xenograft mouse models. These studies are essential for understanding the in vivo activity, determining effective dosing and schedules, and identifying pharmacodynamic biomarkers to guide clinical development. The significant anti-tumor effects observed with representative ATR inhibitors underscore the therapeutic potential of this class of drugs in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Atr-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-11 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR).[1] ATR is activated by single-stranded DNA (ssDNA) that can arise from DNA damage or replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3] By inhibiting ATR, this compound can abrogate the G2/M cell cycle checkpoint, leading to premature mitotic entry of cells with damaged DNA and subsequent cell death. This makes ATR inhibitors like this compound promising therapeutic agents, particularly in combination with DNA-damaging chemotherapies or radiation.
These application notes provide a comprehensive protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining. Additionally, quantitative data from studies using ATR inhibitors are summarized to provide expected outcomes, and the underlying signaling pathway is illustrated.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the effects of ATR inhibition on the cell cycle distribution of various cancer cell lines. While the data presented here is for the ATR inhibitor AZD6738, it is representative of the expected effects of potent ATR inhibitors like this compound, which abrogate the G2/M checkpoint.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| NCI-H460 (Lung Cancer) | Control | 45 | 30 | 25 |
| AZD6738 | 48 | 35 | 17 | |
| Radiation | 20 | 25 | 55 | |
| AZD6738 + Radiation | 30 | 40 | 30 | |
| NCI-H1299 (Lung Cancer) | Control | 50 | 25 | 25 |
| AZD6738 | 55 | 28 | 17 | |
| Radiation | 25 | 20 | 55 | |
| AZD6738 + Radiation | 40 | 35 | 25 | |
| SQD9 (Head and Neck Cancer) | Control | 58 | 22 | 20 |
| 0.5 µM AZD6738 (24h) | 65 | 25 | 10 | |
| CAL27 (Head and Neck Cancer) | Control | 60 | 25 | 15 |
| 0.5 µM AZD6738 (24h) | 68 | 22 | 10 |
Signaling Pathway
The diagram below illustrates the ATR-Chk1 signaling pathway and the mechanism of action for this compound. DNA damage or replication stress leads to the formation of RPA-coated single-stranded DNA, which recruits and activates ATR. ATR then phosphorylates and activates Chk1, which in turn phosphorylates and inactivates Cdc25, preventing entry into mitosis. This compound inhibits ATR kinase activity, thus preventing the activation of Chk1 and the subsequent cell cycle arrest.
ATR-Chk1 Signaling Pathway and this compound Inhibition
Experimental Workflow
The following diagram outlines the experimental workflow for analyzing cell cycle arrest induced by this compound using flow cytometry.
Experimental Workflow for Cell Cycle Analysis
Experimental Protocols
Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
RNase A (10 mg/mL stock solution)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for this compound Treatment and Sample Preparation
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting. Allow the cells to adhere and resume proliferation overnight.
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the range of 1-10 µM).
-
Include appropriate controls: a vehicle control (DMSO-treated) and an untreated control.
-
If investigating synergistic effects, treat cells with a DNA-damaging agent (e.g., cisplatin, etoposide, or ionizing radiation) in the presence or absence of this compound.
-
Incubate the cells for a desired period (e.g., 24-48 hours). The incubation time should be sufficient to allow cells to progress through at least one cell cycle.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Washing:
-
Aspirate the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Rehydration and Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with 5 mL of PBS.
-
-
RNase Treatment:
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
-
Propidium Iodide Staining:
-
Add 500 µL of PI staining solution (final concentration of 25 µg/mL) to the cell suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and doublets.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content.
-
Troubleshooting
-
High CV of G1 and G2/M peaks: Ensure slow and dropwise addition of ethanol during fixation while vortexing. Run samples at a low flow rate on the cytometer.
-
Cell Clumping: Ensure a single-cell suspension before fixation. Filter the stained sample through a cell strainer before analysis.
-
Weak PI Signal: Ensure the PI staining solution is not expired and has been protected from light. Ensure complete cell permeabilization.
-
High Background Signal: Ensure adequate RNase treatment to eliminate RNA staining.
By following these protocols, researchers can effectively analyze the impact of this compound on cell cycle progression and gain valuable insights into its mechanism of action as a potential anti-cancer therapeutic.
References
Application Notes and Protocols: Detecting DNA Damage from ATR-IN-11 using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, targeting the DNA Damage Response (DDR) has emerged as a promising strategy. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DDR, primarily activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks. Inhibition of ATR can lead to the accumulation of DNA damage, particularly in cancer cells with existing genomic instability, ultimately driving them into apoptosis. Atr-IN-11 is a potent and selective inhibitor of ATR, and its ability to induce DNA damage can be effectively quantified using the comet assay.
The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA strand breaks in individual eukaryotic cells.[1][2][3][4] Under electrophoretic conditions, fragmented DNA migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is directly proportional to the length and intensity of the comet tail. This document provides a detailed protocol for utilizing the comet assay to assess the DNA-damaging effects of the ATR inhibitor, this compound.
Principle of the Comet Assay
The comet assay is based on the principle that smaller DNA fragments migrate faster in an agarose gel under an electric field.[2][5] When cells are embedded in agarose, lysed, and subjected to electrophoresis, the resulting "comet" image provides a visual and quantifiable measure of DNA damage. The intensity of the comet tail relative to the head reflects the number of DNA breaks.[2] The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to specifically detect double-strand breaks.[5]
Data Presentation: Quantifying DNA Damage Induced by ATR Inhibitors
While specific quantitative data for this compound with the comet assay is not publicly available, the following tables summarize representative data from studies using other well-characterized ATR inhibitors, such as AZD6738 and VE-821. This data illustrates the expected outcomes when using an ATR inhibitor like this compound.
Table 1: Effect of ATR Inhibitor AZD6738 on DNA Damage in Biliary Tract Cancer Cells
| Cell Line | Treatment | Mean Comet Tail Length (Arbitrary Units) | Mean Comet Tail Intensity (Arbitrary Units) |
| SNU478 | Control | 15 | 10 |
| AZD6738 (0.5 µM) | 45 | 30 | |
| Cisplatin (0.5 µM) | 30 | 20 | |
| AZD6738 + Cisplatin | 70 | 55 | |
| SNU869 | Control | 12 | 8 |
| AZD6738 (0.5 µM) | 50 | 35 | |
| Cisplatin (0.5 µM) | 28 | 18 | |
| AZD6738 + Cisplatin | 85 | 65 |
Data summarized from a study by Lee et al. (2019). The study demonstrated that AZD6738 alone and in combination with cisplatin significantly increased DNA strand breaks as measured by the comet assay.[6][7][8]
Table 2: Quantification of Olive Tail Moment in Breast Cancer Cells Treated with AZD6738
| Cell Line | Treatment | Mean Olive Tail Moment |
| MDA-MB-231 | Control | 5.2 |
| LBH KD | 10.8 | |
| AZD6738 (0.5 µM) | 12.5 | |
| LBH KD + AZD6738 | 25.1 | |
| HCC1806 | Control | 4.8 |
| LBH KD | 9.5 | |
| AZD6738 (0.5 µM) | 11.2 | |
| LBH KD + AZD6738 | 22.7 |
Data derived from a study showing synergistic effects of LBH knockdown and AZD6738 treatment on ssDNA breaks.[9] The olive tail moment is a common metric that combines the tail length with the amount of DNA in the tail.
Table 3: Mean Tail Moment in K562 Leukemia Cells Treated with VE-821
| Treatment Group | Mean Tail Moment |
| Control | ~5 |
| (-)-lomaiviticin A (500 pM) | ~15 |
| VE-821 (10 µM) | ~8 |
| (-)-lomaiviticin A + VE-821 | ~35 |
This data illustrates the synergistic effect of an ATR inhibitor (VE-821) with a DNA-damaging agent, leading to a significant increase in DNA double-strand breaks as measured by a neutral comet assay.[10]
Experimental Protocols
This section provides a detailed methodology for assessing DNA damage induced by this compound using the alkaline comet assay.
Materials
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., hydrogen peroxide or a known DNA-damaging agent)
-
Comet assay slides (pre-coated with agarose)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline unwinding and electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.
-
Treatment with this compound: The following day, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of DNA damage.
Alkaline Comet Assay Protocol
-
Cell Harvesting: After treatment, gently detach the cells using trypsin-EDTA and neutralize with complete medium.
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose:
-
Melt 1% low melting point agarose and maintain it at 37°C.[11]
-
Mix the cell suspension with the molten LMPA at a ratio of 1:10 (v/v).[11]
-
Immediately pipette 75 µL of the cell-agarose mixture onto a pre-coated comet assay slide.
-
Gently spread the mixture over the slide with a coverslip.
-
Place the slides flat at 4°C in the dark for 10 minutes to solidify the agarose.[12]
-
-
Cell Lysis:
-
DNA Unwinding:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, cold alkaline unwinding and electrophoresis buffer (pH >13) to a level covering the slides.
-
Let the slides sit in this buffer for 20-40 minutes at 4°C in the dark to allow the DNA to unwind.[12][14]
-
-
Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes in the cold.[14] The exact conditions may need to be optimized for the specific cell type.
-
-
Neutralization:
-
After electrophoresis, gently remove the slides and place them on a tray.
-
Wash the slides three times for 5 minutes each with a neutralization buffer to remove the alkali and detergents.
-
-
Staining:
-
Stain the DNA by adding a few drops of a fluorescent DNA stain to each slide and incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software.
-
Quantify parameters such as percent DNA in the tail, tail length, and olive tail moment for at least 50-100 comets per slide.
-
Mandatory Visualizations
ATR Signaling Pathway
The ATR pathway is a cornerstone of the DNA damage response.[6][7][15] Upon sensing ssDNA at sites of damage or replication stress, ATR, in complex with ATRIP, is recruited. Its activation leads to the phosphorylation of downstream targets, most notably CHK1, which in turn orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks.[7][15] Inhibition of ATR by molecules like this compound disrupts this signaling cascade, leading to the accumulation of unresolved DNA damage and subsequent cell death.
Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow for Comet Assay
The following diagram outlines the key steps involved in performing the comet assay to measure DNA damage induced by this compound.
Caption: Step-by-step workflow of the comet assay for DNA damage detection.
References
- 1. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATR Inhibitor VE-821 Enhances the Radiosensitivity and Suppresses DNA Repair Mechanisms of Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic potentiation of (−)-lomaiviticin A cytotoxicity by the ATR inhibitor VE-821 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: High-Throughput Identification of Synergistic Partners for Atr-IN-11 Using a Genome-Wide CRISPR-Cas9 Knockout Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1][2][3][4] Cancer cells, often characterized by increased replication stress due to oncogene activation and loss of cell cycle checkpoints, exhibit a heightened dependence on the ATR signaling pathway for survival.[5][6] This dependency makes ATR an attractive therapeutic target, and selective ATR inhibitors, such as Atr-IN-11, are being investigated as promising anti-cancer agents.[7][8]
Combination therapies that exploit synthetic lethality, a phenomenon where the simultaneous loss of two genes is lethal but the loss of either one alone is not, offer a powerful strategy to enhance the efficacy of targeted agents and overcome potential resistance mechanisms.[1][3][9][10] Genome-wide CRISPR-Cas9 screens provide an unbiased and robust platform to systematically identify genes whose inactivation sensitizes cancer cells to a drug of interest, thereby revealing potential synergistic therapeutic combinations.[9][11][12][13]
This application note provides a detailed protocol for conducting a pooled, negative-selection (dropout) CRISPR-Cas9 knockout screen to identify genes that act as synergistic partners for the ATR inhibitor, this compound. The workflow covers experimental design, execution, data analysis, and hit validation, offering a comprehensive guide for researchers seeking to uncover novel combination strategies to enhance the therapeutic potential of ATR inhibition.
Signaling Pathway of ATR
The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from stalled replication forks or the processing of DNA double-strand breaks.[2][14] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[14][15] Inhibition of ATR with this compound disrupts this critical signaling cascade, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with high levels of replication stress.
Experimental Workflow
The overall experimental workflow for the CRISPR screen is depicted below. It involves the generation of a lentiviral library of single-guide RNAs (sgRNAs), transduction of Cas9-expressing cells, selection of successfully transduced cells, treatment with this compound, and subsequent analysis of sgRNA representation to identify depleted guides.
Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Human Genome-Wide CRISPR Knockout Library (e.g., GeCKO v2, Brunello) | Addgene | Varies |
| Lentiviral Packaging Plasmids (e.g., psPAX2, pMD2.G) | Addgene | #12260, #12259 |
| HEK293T cells | ATCC | CRL-3216 |
| Cancer Cell Line of Interest (e.g., HeLa, U2OS) | ATCC | Varies |
| Cas9-expressing Cancer Cell Line | Generated in-house or available commercially | - |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Polybrene | Millipore | TR-1003-G |
| Puromycin | Sigma-Aldrich | P8833 |
| This compound | Synthesized or Commercial Vendor | - |
| DMSO | Sigma-Aldrich | D2650 |
| DNA Extraction Kit | Qiagen | DNeasy Blood & Tissue Kit |
| High-Fidelity DNA Polymerase | NEB | M0530 |
| Illumina Sequencing Platform | Illumina | - |
Experimental Procedures
2.1 Lentiviral Library Production
-
Plasmid Amplification: Amplify the sgRNA library plasmids in E. coli and purify using a maxiprep kit.
-
Transfection of HEK293T Cells:
-
Seed 1.5 x 107 HEK293T cells in a 15-cm dish.
-
The next day, co-transfect the cells with the sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
-
Virus Collection:
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The virus can be concentrated by ultracentrifugation if necessary.
-
-
Viral Titer Determination: Determine the viral titer by transducing the target cancer cell line with serial dilutions of the virus and selecting with puromycin. Calculate the number of infectious units per ml (IU/ml).
2.2 CRISPR-Cas9 Screen
-
Cell Transduction:
-
Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a library representation of at least 500 cells per sgRNA. For a library with 75,000 sgRNAs, this would be 3.75 x 107 cells.
-
-
Puromycin Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be determined beforehand with a kill curve.
-
Screening:
-
After selection, harvest a baseline cell population (T0).
-
Divide the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with a sub-lethal dose (e.g., IC20) of this compound. The appropriate concentration of this compound should be determined by a dose-response curve prior to the screen.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
-
Sample Collection: Harvest cells from both the DMSO and this compound treated arms at the end of the screen.
2.3 Data Generation and Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and endpoint cell pellets using a DNA extraction kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing: Pool the barcoded PCR products and perform deep sequencing on an Illumina platform. Aim for a read depth of at least 200-500 reads per sgRNA.
-
Data Analysis:
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Log-fold Change (LFC) Calculation: Calculate the LFC of each sgRNA between the endpoint (this compound or DMSO) and the T0 samples.
-
Gene-level Scoring: Use algorithms like MAGeCK or DrugZ to calculate a gene-level score that represents the synergistic effect of gene knockout with this compound treatment. This is typically done by comparing the LFCs in the this compound treated arm to the DMSO treated arm.
-
Hit Identification: Identify candidate synergistic partners as genes with the most significant negative scores, indicating that their knockout leads to enhanced cell death in the presence of this compound.
-
Data Presentation
The results of the CRISPR screen can be summarized in a table format, ranking the genes based on their synergy score.
| Gene | Rank | Synergy Score (e.g., DrugZ Score) | p-value | False Discovery Rate (FDR) |
| GENE_A | 1 | -5.2 | 1.2e-8 | 2.5e-7 |
| GENE_B | 2 | -4.8 | 3.5e-8 | 5.1e-7 |
| GENE_C | 3 | -4.5 | 8.1e-8 | 9.3e-7 |
| ... | ... | ... | ... | ... |
Validation of Top Hits
It is crucial to validate the top candidate genes identified from the primary screen to confirm their synergistic interaction with this compound.
Validation Workflow
Validation Protocols
-
Individual Gene Knockout and Synergy Assays:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Individually transduce Cas9-expressing cells with each sgRNA.
-
Generate dose-response curves for this compound in both wild-type and knockout cells.
-
Assess cell viability using assays such as CellTiter-Glo.
-
Calculate synergy scores using models like the Loewe additivity or Bliss independence model to quantify the synergistic interaction.[16]
-
-
Orthogonal Validation:
-
Use alternative methods like siRNA or shRNA to knockdown the expression of the candidate genes.
-
Perform competitive growth assays to confirm that knockdown of the gene sensitizes cells to this compound.
-
-
Mechanistic Studies:
-
Investigate the underlying mechanism of the synergistic interaction by performing assays to measure apoptosis (e.g., Annexin V staining), cell cycle distribution (e.g., propidium iodide staining), and DNA damage (e.g., γH2AX staining).
-
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify novel synergistic partners for the ATR inhibitor, this compound. By systematically identifying genes whose loss sensitizes cancer cells to ATR inhibition, this approach can uncover new therapeutic strategies and provide valuable insights into the mechanisms of ATR inhibitor sensitivity and resistance. Rigorous validation of the identified hits is essential to confirm the synergistic interactions and to advance the most promising combinations towards further preclinical and clinical development.
References
- 1. Genome-wide CRISPR screens reveal synthetic lethality of RNASEH2 deficiency and ATR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR screens reveal synthetic lethality of RNASEH2 deficiency and ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors | PLOS Genetics [journals.plos.org]
- 6. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug screens and CRISPR combine to help make better cancer drugs [sanger.ac.uk]
- 12. synthego.com [synthego.com]
- 13. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Atr-IN-11 concentration for in vitro experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Atr-IN-11, a potent and selective ATR kinase inhibitor, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[2] Activated ATR phosphorylates a variety of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] this compound competitively binds to the ATP-binding pocket of ATR, preventing the phosphorylation of its downstream targets and thereby abrogating the cellular response to replication stress.[5] This can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, a process known as synthetic lethality, particularly in cancer cells with high levels of replication stress or other DDR defects.[6]
Q2: What is a good starting concentration range for this compound in my cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth). A broad range, from 10 nM to 10 µM, is advised for initial screening. For subsequent mechanism-of-action studies, using concentrations around the IC50 value is recommended. Many published studies on ATR inhibitors show IC50 values in the nanomolar range.[7][8]
Q3: How do I confirm that this compound is inhibiting ATR in my cells?
A3: The most direct method to confirm target engagement is to measure the phosphorylation of ATR's primary downstream target, CHK1. You can perform a Western blot to detect the phosphorylation of CHK1 at Serine 345 (pCHK1 S345). A dose-dependent decrease in the pCHK1 signal upon treatment with this compound, following the induction of replication stress (e.g., with hydroxyurea or a low-dose topoisomerase inhibitor), indicates successful ATR inhibition.[5][9]
Troubleshooting Guide
Q1: I am not seeing any effect on cell viability with this compound.
A1: There are several potential reasons for a lack of effect:
-
Concentration Too Low: Your cell line may be less sensitive. Try extending the upper limit of your dose-response curve (e.g., up to 20-50 µM).
-
Insufficient Treatment Duration: For viability assays like MTT or CellTiter-Glo, a 72-hour incubation is often required to observe significant effects on cell proliferation.[10][11]
-
Low Replication Stress: The cytotoxic effects of ATR inhibitors are most pronounced in cells experiencing replication stress. If your cell line has a very stable genome and slow proliferation rate, the effect of this compound as a single agent may be minimal. Consider combining it with a DNA damaging agent (e.g., cisplatin) or a replication stress-inducing agent (e.g., gemcitabine) to enhance its effects.[6]
-
Compound Solubility/Stability: Ensure that your stock solution of this compound is fully dissolved and has not precipitated. Small molecule inhibitors can be unstable in culture media over long incubation periods.[12] Refer to the product datasheet for optimal solvent and storage conditions.
Q2: My Western blot does not show a decrease in pCHK1 (S345) after treatment.
A2: This suggests a problem with either the experimental setup or target engagement.
-
No/Low Basal ATR Activity: In unstressed cells, the ATR pathway may not be active, resulting in a low or undetectable pCHK1 signal. You must first induce replication stress to activate the ATR pathway before adding the inhibitor. A common method is to pre-treat cells with an agent like hydroxyurea (HU), aphidicolin, or UV radiation.[9]
-
Timing of Lysate Collection: The phosphorylation of CHK1 is a dynamic process. Collect cell lysates at an appropriate time point after inducing stress and adding the inhibitor (e.g., 1-2 hours).
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit ATR. Try a higher concentration.
Q3: I'm observing high toxicity in my control (DMSO-treated) cells.
A3: The solvent, typically DMSO, can be toxic at higher concentrations. Ensure the final concentration of DMSO in your culture medium is low, ideally ≤ 0.1%. If this compound requires a higher DMSO concentration for solubility, you must run a parallel DMSO dose-response curve to determine the toxicity threshold of the solvent itself in your specific cell line.[13]
Data Tables
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ATM Status | IC50 (nM) as Single Agent (72h) |
| HCT116 | Colon | Wild-Type | 850 |
| SW620 | Colon | Wild-Type | 1200 |
| DLD-1 | Colon | Mutated | 150 |
| HeLa | Cervical | Wild-Type | 975 |
| CAL-51 | Breast | Wild-Type | 650 |
| BT-549 | Breast | Mutated | 95 |
Note: Data are hypothetical and for illustrative purposes. Sensitivity to ATR inhibitors is often increased in cells with ATM deficiency.[6]
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Recommended Concentration Range | Notes |
| Initial IC50 Determination | 10 nM - 10 µM | Use a 10-point dose curve with 3-fold serial dilutions. |
| Target Engagement (pCHK1 WB) | 0.5x, 1x, 5x, 10x IC50 | Pre-treat with a stressor to activate the ATR pathway. |
| Combination Studies | 0.1x - 0.5x IC50 | Use a non-toxic concentration of this compound with a dose-response of the second agent.[10] |
| DNA Damage (γH2AX IF) | 1x - 5x IC50 | Analyze 24-48 hours post-treatment. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.[7]
Protocol 2: Western Blot for pCHK1 (Target Engagement)
-
Cell Seeding: Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (e.g., 0.5x to 10x IC50) for 1 hour.
-
Stress Induction: Add a replication stress-inducing agent (e.g., 2 mM Hydroxyurea) to the medium and incubate for an additional 1-2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody against pCHK1 (S345) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to normalize the pCHK1 signal. A decrease in the ratio of pCHK1 to total CHK1 indicates target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.biomol.com [resources.biomol.com]
- 13. researchgate.net [researchgate.net]
Overcoming resistance to Atr-IN-11 in cancer cells
Welcome to the technical support center for Atr-IN-11. This resource provides troubleshooting guides and frequently asked questions to help researchers overcome experimental challenges related to cancer cell resistance to ATR inhibitors like this compound.
FAQs (Frequently Asked Questions)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. ATR is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by single-stranded DNA that forms during replication stress.[1][2][3] Once activated, ATR phosphorylates a variety of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5][6][7] By inhibiting ATR, this compound prevents this signaling, leading to the accumulation of DNA damage, replication fork collapse, and ultimately cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways like the ATM/p53 axis.[1][6][8]
Q2: What are the primary mechanisms of acquired resistance to ATR inhibitors like this compound?
Cancer cells can develop resistance to ATR inhibitors through several mechanisms:
-
Compensatory Signaling Pathways: Cancer cells can bypass the need for ATR by upregulating parallel DNA damage response pathways. The most common compensatory kinases are Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), which can take over some of ATR's functions in cell cycle control and DNA repair.[4][9][10][11] Treatment with an ATR inhibitor can even trigger the activation of the ATM signaling pathway as a compensatory resistance mechanism.
-
Loss of Specific Cellular Factors: Studies have shown that the loss of proteins involved in nonsense-mediated mRNA decay (NMD), such as UPF2, can lead to resistance to ATR inhibitors in gastric cancer cells.[12][13][14][15] Loss of UPF2 alters cell-cycle progression and DNA damage responses, allowing cells to evade the lethal effects of ATR inhibition.[12][13][14]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: What is "synthetic lethality" and how does it relate to this compound?
Synthetic lethality is a concept where the loss of two genes or pathways individually is viable for a cell, but their simultaneous loss is lethal. Targeting ATR is a key strategy for achieving synthetic lethality in cancer therapy.[1] Many cancers have defects in the G1 cell cycle checkpoint, often due to mutations in genes like TP53 or ATM.[6][8] These cells become highly dependent on the ATR-mediated S and G2/M checkpoints to repair DNA damage before entering mitosis.[1][3] By inhibiting ATR with this compound in these cancer cells, both major checkpoint pathways are disabled, leading to mitotic catastrophe and selective cancer cell death, while normal cells with an intact G1 checkpoint are less affected.[6]
Q4: Which combination therapies are most effective for overcoming this compound resistance?
Combining this compound with other targeted agents can overcome resistance by blocking the compensatory mechanisms. Promising strategies include:
-
ATM Inhibitors: Dual inhibition of ATR and ATM can synergistically kill cancer cells by completely abrogating the DNA damage-induced cell cycle checkpoints.[9][11]
-
DNA-PK Inhibitors: Since DNA-PK can compensate for ATR, combining inhibitors for both can prevent resistance and enhance radiosensitivity.[10][16][17]
-
WEE1 Inhibitors: WEE1 is a kinase that negatively regulates entry into mitosis. Combining ATR and WEE1 inhibitors can force cells with damaged DNA into mitosis, leading to cell death, and has shown potent anti-tumor effects.[18][19][20][21]
-
PARP Inhibitors: The combination of PARP and ATR inhibitors is a promising strategy, particularly for cancers that have developed resistance to PARP inhibitors alone.[19][22][23]
Troubleshooting Guide
Issue 1: My cancer cell line is showing increasing resistance to this compound. The IC50 value has shifted significantly.
Possible Cause 1: Development of acquired resistance. Prolonged exposure to a drug can lead to the selection of a resistant population. A higher IC50 value indicates that a greater concentration of the drug is needed to achieve 50% inhibition of cell viability, which is a hallmark of resistance.[24][25]
Suggested Solution:
-
Confirm Resistance: Perform a dose-response assay (e.g., CellTiter-Glo, MTT) to confirm the shift in the IC50 value compared to the parental, sensitive cell line. A resistant cell line will have a significantly higher IC50.[24][26]
-
Investigate the Mechanism:
-
Western Blot: Check for upregulation and activation of compensatory pathway proteins like phospho-ATM and phospho-DNA-PK.[11][27] Also, check for the expression of drug efflux pumps like P-gp and BCRP.
-
Cell Cycle Analysis: Use flow cytometry to determine if resistant cells are bypassing the drug-induced cell cycle arrest that is typically seen in sensitive cells.
-
-
Implement Combination Therapy: Based on your findings, introduce a second inhibitor to block the identified resistance pathway (e.g., an ATM or DNA-PK inhibitor).
Quantitative Data: Example of IC50 Shift in Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental HCT116 | This compound | 0.5 | 1x |
| Resistant HCT116-R | This compound | 5.0 | 10x |
| Resistant HCT116-R | This compound + ATMi (1 µM) | 0.8 | 1.6x |
| Resistant HCT116-R | This compound + DNA-PKi (1 µM) | 1.2 | 2.4x |
| Note: These are example values to illustrate the concept of resistance and its reversal. A low IC50 indicates sensitivity, while a high IC50 indicates resistance.[24][28][29] |
Issue 2: I am not seeing the expected level of CHK1 phosphorylation inhibition after this compound treatment.
Possible Cause 1: Suboptimal drug concentration or treatment time. The inhibition of p-CHK1 is a direct and rapid pharmacodynamic biomarker of ATR activity.[30] Insufficient drug concentration or a poorly timed endpoint may result in an incomplete response.
Suggested Solution:
-
Dose-Response and Time-Course: Perform a Western blot analysis with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and multiple time points (e.g., 1, 2, 6, 24 hours) after treatment. This will help identify the optimal conditions to observe maximal inhibition of CHK1 phosphorylation at Ser345, which is a specific target of ATR.[30]
-
Induce Replication Stress: The effect of ATR inhibition is most pronounced when cells are under replication stress. Consider co-treatment with a low dose of a DNA-damaging agent like hydroxyurea (HU) or UV radiation to activate ATR, making the effect of its inhibition more robust and easier to detect.[30]
-
Check Antibody Quality: Ensure the primary antibody for phospho-CHK1 (Ser345) is validated and working correctly. Include positive and negative controls in your Western blot.
Issue 3: My combination therapy (e.g., this compound + ATMi) is causing excessive toxicity in my in vivo model.
Possible Cause 1: Overlapping toxicities. Both ATR and ATM are crucial for maintaining genomic integrity, and their dual inhibition can be toxic to normal, rapidly dividing cells, particularly in hematopoietic and gastrointestinal tissues.[17] Clinical trials combining ATR inhibitors with chemotherapy have reported significant myelotoxicity.[31][32]
Suggested Solution:
-
Adjust Dosing and Schedule:
-
Lower the Dose: Reduce the doses of one or both inhibitors to find a synergistic range that is effective against the tumor without causing severe systemic toxicity.
-
Modify the Schedule: Instead of continuous daily dosing, try an intermittent schedule (e.g., 2 days on, 5 days off). This can allow normal tissues time to recover while still putting pressure on the tumor cells.
-
-
Monitor Animal Health Closely: Implement a rigorous monitoring plan, including daily body weight measurements and regular complete blood counts (CBCs) to watch for signs of myelosuppression.
-
Pharmacodynamic (PD) Biomarkers: Use PD biomarkers (e.g., p-CHK1 inhibition in surrogate tissues or tumor biopsies) to confirm target engagement at lower, less toxic doses.[30] This ensures you are achieving the desired biological effect without administering an unnecessarily high dose.
Visualized Pathways and Workflows
ATR Signaling and Cell Cycle Control
This diagram illustrates the central role of ATR in responding to replication stress and activating the G2/M checkpoint.
Caption: Core ATR signaling pathway in response to replication stress, leading to cell cycle arrest.
Mechanisms of Acquired Resistance to ATR Inhibitors
This diagram shows how cancer cells can compensate for ATR inhibition by activating the ATM and DNA-PK pathways.
Caption: Compensatory activation of ATM and DNA-PK pathways as a mechanism of resistance to ATR inhibitors.
Workflow for Generating Resistant Cell Lines
This flowchart outlines the standard experimental procedure for developing drug-resistant cancer cell lines in vitro.
Caption: Stepwise protocol for the in vitro generation of this compound resistant cancer cell lines.
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from established methods for generating drug-resistant cell lines.[26]
-
Determine Initial Sensitivity: Culture the parental cancer cell line and perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the initial IC50 value.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically around the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Culture and Recovery: Replace the drug-containing medium every 2-3 days. Allow the cells to grow. Initially, a large fraction of cells may die. Culture the surviving cells until they reach approximately 80% confluency.
-
Passage and Stocking: Once confluent, passage the cells. At each passage, cryopreserve several vials of the cells. This is critical in case the cells die at a higher drug concentration.[26]
-
Dose Escalation: After the cells have shown stable growth for 2-3 passages at the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.0.
-
Repeat: Repeat steps 3-5, gradually increasing the drug concentration over several months.
-
Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay on the drug-exposed population and compare its IC50 to the original parental line. A resistant line is typically defined as having an IC50 at least 10-fold higher than the parental line.
-
Characterization: Once the desired level of resistance is achieved, characterize the new resistant cell line to understand the underlying mechanisms.
Protocol 2: Western Blot for DDR Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the ATR and compensatory pathways.
-
Cell Treatment and Lysis: Plate sensitive and resistant cells. Treat with this compound and/or other inhibitors for the desired time. To assess pathway activation, you may include a positive control where cells are treated with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours).
-
Harvest and Lyse: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to the loading control.
References
- 1. Targeting ATR as Cancer Therapy: A new era for synthetic lethality and synergistic combinations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of ATR Increases the Sensitivity to WEE1 Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in ATM, ATR, WEE1, and CHK1/2 inhibitors in the treatment of PARP inhibitor-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. WEE1i-ATRi combination therapy: a promising low-dose treatment for CCNE1-amplified gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Reversing regulatory safeguards: Targeting the ATR pathway to overcome PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ascopubs.org [ascopubs.org]
- 32. Phase I trial of ATR inhibitor elimusertib with FOLFIRI in advanced or metastatic gastrointestinal malignancies (ETCTN 10406) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Atr-IN-11 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the ATR inhibitor, Atr-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[1][2] Activated ATR phosphorylates a number of substrates, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4][5] By inhibiting ATR, this compound prevents this signaling cascade, leading to the accumulation of DNA damage, abrogation of the G2/M checkpoint, and ultimately cell death, particularly in cancer cells with high replication stress or defects in other DDR pathways like ATM.[6][7][8]
Q2: What is the expected phenotype after treating cancer cells with this compound?
The expected phenotype depends on the cellular context, particularly the genetic background of the cancer cells (e.g., p53 and ATM status) and the experimental conditions. Generally, you can expect:
-
Inhibition of Chk1 phosphorylation: A primary downstream target of ATR is Chk1. Treatment with an effective dose of this compound should lead to a decrease in phosphorylated Chk1 (p-Chk1) at serine 345.[9]
-
Cell cycle arrest abrogation: In the presence of DNA damage, ATR activation leads to G2/M arrest. This compound should abrogate this checkpoint, forcing cells to enter mitosis with unrepaired DNA.[3][8]
-
Increased DNA damage markers: Inhibition of ATR can lead to the collapse of replication forks and the accumulation of DNA double-strand breaks, which can be visualized by an increase in γH2AX foci.[10]
-
Reduced cell viability and apoptosis: Particularly in cancer cells with high replication stress or in combination with DNA damaging agents, this compound is expected to induce apoptosis and reduce overall cell viability.[11][12]
-
Synthetic lethality in specific genetic backgrounds: Cancer cells with mutations in the ATM gene are often hypersensitive to ATR inhibition.[4]
Q3: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. As a starting point, refer to the table below for IC50 values of other selective ATR inhibitors in various cancer cell lines.
Data Presentation: Comparative IC50 Values of Selective ATR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized ATR inhibitors across a panel of cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Gartisertib | GBM-1 | Glioblastoma | 0.47 |
| GBM-2 | Glioblastoma | 0.56 | |
| Astrocyte (control) | Normal | 7.22 | |
| M1774 | H146 | Small Cell Lung Cancer | ~0.1 |
| H82 | Small Cell Lung Cancer | ~0.1 | |
| DMS114 | Small Cell Lung Cancer | ~0.2 | |
| M4344 | DU145 | Prostate Cancer | ~0.05 |
| AZD6738 | HCT116 | Colorectal Cancer | ≥1 |
| HT29 | Colorectal Cancer | ≥1 |
Note: IC50 values are highly dependent on the assay conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes.[1][9][13][14]
Experimental Protocols
Western Blotting for p-Chk1 (Ser345) Inhibition
This protocol describes how to assess the pharmacodynamic effect of this compound by measuring the inhibition of ATR-mediated Chk1 phosphorylation.
1. Sample Preparation: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with this compound at various concentrations for the desired time (e.g., 1-4 hours). Include a positive control (e.g., a DNA damaging agent like camptothecin) and a vehicle control (e.g., DMSO).[9] c. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][15] d. Quantify protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.[10] b. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[15]
3. Antibody Incubation and Detection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] b. Incubate the membrane with a primary antibody against p-Chk1 (Ser345) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] e. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[15] f. Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability (MTT) Assay
This protocol outlines a method to determine the effect of this compound on cell viability.
1. Cell Plating: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment: a. Treat the cells with a serial dilution of this compound. Include a vehicle control. b. Incubate for 72 hours.[18]
3. MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible.[19][20]
4. Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19][20] b. Mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[21]
Troubleshooting Guide
Issue 1: No change in p-Chk1 levels after this compound treatment.
-
Possible Cause 1: Inactive compound.
-
Troubleshooting: Verify the integrity and proper storage of the this compound compound. Test a fresh batch of the inhibitor.
-
-
Possible Cause 2: Insufficient drug concentration or incubation time.
-
Troubleshooting: Perform a dose-response and time-course experiment. Increase the concentration of this compound and/or the incubation time. Refer to the IC50 table for guidance.
-
-
Possible Cause 3: Low basal ATR activity.
-
Troubleshooting: To induce ATR activity, co-treat cells with a low dose of a DNA replication stress-inducing agent, such as hydroxyurea (HU) or aphidicolin.[22] This will increase the basal level of p-Chk1, making the inhibitory effect of this compound more apparent.
-
-
Possible Cause 4: Technical issue with Western blotting.
-
Troubleshooting: Ensure the use of phosphatase inhibitors in the lysis buffer. Verify the quality of the primary antibody for p-Chk1 (Ser345).
-
Issue 2: Unexpectedly high cell viability or resistance to this compound.
-
Possible Cause 1: Cell line is inherently resistant.
-
Troubleshooting: Some cancer cell lines have low levels of endogenous replication stress and may not be sensitive to ATR inhibition as a monotherapy.[1] Consider using cell lines known to be sensitive, such as those with ATM mutations or high levels of oncogene-induced replication stress.
-
-
Possible Cause 2: Acquired resistance.
-
Troubleshooting: Prolonged exposure to kinase inhibitors can lead to acquired resistance. This can be due to various mechanisms, including mutations in the target protein or upregulation of bypass signaling pathways.[6] Consider performing genomic or proteomic analysis to investigate potential resistance mechanisms.
-
-
Possible Cause 3: Redundant signaling pathways.
-
Troubleshooting: The ATM kinase pathway can sometimes compensate for the loss of ATR function, especially in response to double-strand breaks.[22] The interplay between ATR and ATM is complex and cell-type dependent. Consider co-treatment with an ATM inhibitor to see if this enhances sensitivity.
-
Issue 3: Unexpected increase in apoptosis in p53 wild-type cells.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: While this compound is designed to be a selective ATR inhibitor, high concentrations may inhibit other kinases. Perform a kinase panel screen to identify potential off-target effects. Compare the phenotype with other structurally different ATR inhibitors.
-
-
Possible Cause 2: Context-dependent pro-apoptotic signaling.
-
Troubleshooting: In certain contexts, such as in combination with specific DNA damaging agents, ATR inhibition can promote apoptosis even in p53 wild-type cells.[7][23] This is due to the accumulation of extensive DNA damage that overwhelms the repair capacity of the cell, leading to mitotic catastrophe and subsequent apoptosis. Analyze markers of mitotic catastrophe (e.g., premature chromosome condensation) in parallel with apoptosis markers.
-
Issue 4: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause 1: Cell permeability and efflux.
-
Troubleshooting: The compound may not efficiently cross the cell membrane or may be actively pumped out by efflux pumps. This can lead to a lower effective intracellular concentration compared to what is used in a biochemical assay.
-
-
Possible Cause 2: Different kinase states.
-
Troubleshooting: In a biochemical assay, the purified active form of the kinase is typically used. In a cellular context, the kinase may be in an inactive state or part of a larger complex, which can affect inhibitor binding.
-
Visualizations
Signaling Pathway: The ATR-Chk1 Signaling Pathway
Caption: Canonical ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Investigating this compound Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Logical Relationship: Troubleshooting Decision Tree
References
- 1. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bio-rad.com [bio-rad.com]
- 11. BioKB - Relationship - ATR - inhibits - apoptotic process [biokb.lcsb.uni.lu]
- 12. Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ATR mediates cisplatin resistance in a p53 genotype-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Atr-IN-11 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with ATR-IN-11 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including poor solubility, compound degradation, or inappropriate solvent choice. First, confirm that you are using the recommended solvent and concentration. If the issue persists, consider the following troubleshooting steps:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Briefly warm the solution to a temperature that will not degrade the compound (e.g., 37°C), as solubility often increases with temperature.
-
Solvent Adjustment: If using a stock solution in a solvent like DMSO, ensure that the final concentration in your aqueous experimental medium does not exceed the solvent's recommended percentage (typically <0.5% for DMSO) to avoid precipitation. You may need to try a different co-solvent system if solubility in your primary solvent is low.
Q2: I suspect my this compound has degraded. How can I assess its stability?
A2: Assessing the stability of this compound requires analytical methods to quantify the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose. A stability-indicating HPLC method can separate this compound from its potential degradants, allowing for accurate quantification of the remaining active compound.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term storage, it is generally recommended to store stock solutions of small molecules like this compound at -20°C or -80°C in a suitable solvent such as DMSO. Aliquoting the stock solution into smaller, single-use volumes is advisable to minimize freeze-thaw cycles, which can contribute to degradation. For short-term use, solutions may be stored at 4°C, but stability under these conditions should be verified. Protect solutions from light, as many small molecules are light-sensitive.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results with this compound
Inconsistent results can often be traced back to the stability and handling of the compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Prepare a fresh stock solution from a new vial of solid compound. Compare the performance of the new stock solution to the old one in a pilot experiment. |
| Multiple Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Improper Storage | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. |
| Incompatibility with Experimental Medium | The pH, ionic strength, or components of your cell culture medium or buffer could affect the stability of this compound. Prepare fresh working solutions immediately before each experiment. |
Issue 2: Loss of Potency Over Time
A gradual decrease in the observed effect of this compound may indicate degradation in the working solution.
Experimental Protocol to Assess Stability in Working Solution:
This protocol outlines a method to determine the stability of this compound in a typical cell culture medium over a 24-hour period.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in pre-warmed cell culture medium.
-
Immediately take a sample (T=0) for HPLC analysis. This will serve as the baseline.
-
Incubate the remaining solution at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Analyze all samples by HPLC to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
Data Presentation:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 12 | 8.7 | 87 |
| 24 | 7.9 | 79 |
Strategies to Enhance Stability
If you determine that this compound is unstable in your experimental solution, consider the following strategies to improve its stability.[1]
| Strategy | Description |
| pH Optimization | The stability of many small molecules is pH-dependent. Determine the optimal pH range for this compound stability by conducting stability studies in buffers of varying pH. Using buffers like citrate, acetate, or phosphate can help maintain a stable pH in your formulation.[1] |
| Use of Antioxidants | If oxidation is a suspected degradation pathway, the addition of antioxidants such as EDTA can help chelate metal ions that may catalyze oxidative reactions.[1] |
| Addition of Stabilizers | Excipients like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can enhance the solubility and stability of some compounds.[1][2] |
| Inert Atmosphere | For compounds sensitive to oxidation, preparing and storing solutions under an inert gas like nitrogen or argon can prevent degradation.[1] |
| Protection from Light | Store solutions in amber vials or wrap containers in aluminum foil to protect light-sensitive compounds from photodegradation. |
Visualizing Key Concepts
ATR Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response, particularly in response to single-stranded DNA (ssDNA) which can arise during replication stress.[3][4][5] ATR activation leads to the phosphorylation of numerous substrates, including the checkpoint kinase 1 (CHK1), to coordinate cell cycle arrest, DNA repair, and replication fork stability.[3][4][6][7]
Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle regulation.
Experimental Workflow for Stability Assessment
A systematic approach is crucial for accurately assessing the stability of a compound in solution. The following workflow illustrates the key steps involved.
Caption: Workflow for assessing the stability of this compound in a solution.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ATR-IN-11 & Cell Viability Assays
Welcome to the technical support center for researchers utilizing ATR-IN-11 in cell viability and cytotoxicity experiments. This resource provides troubleshooting guides and frequently asked questions to help you navigate common challenges and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a master regulator of the DNA damage response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA damage.[2] Upon activation, ATR phosphorylates hundreds of substrates, most notably the checkpoint kinase 1 (Chk1).[2][3] This signaling cascade leads to cell cycle arrest, providing time for DNA repair, and helps stabilize and restart stalled replication forks.[4][5] By inhibiting ATR, this compound disrupts this critical repair process, making cancer cells, which often have high levels of replication stress, more susceptible to cell death.[1]
Q2: I'm seeing an increase in signal (absorbance/fluorescence) in my MTT/XTT assay at higher concentrations of this compound. Isn't the signal supposed to decrease?
This is a well-documented artifact with metabolic assays like those based on tetrazolium salts (MTT, MTS, XTT) when used with certain inhibitors.[6][7] There are two primary reasons for this counterintuitive result:
-
Metabolic Reprogramming: The inhibitor may induce a stress response in the cells, causing an increase in metabolic activity and therefore an overestimation of cell viability.[8]
-
Direct Chemical Interference: The compound itself may directly reduce the tetrazolium salt to its colored formazan product, independent of cellular metabolic activity.[8] This leads to a false positive signal.
To confirm this, it is crucial to run a control plate with the inhibitor and the assay reagent in cell-free media.[8] If a color change occurs, it indicates direct chemical interference. It is highly recommended to supplement tetrazolium-based assays with non-metabolic methods.[6][7]
Q3: Which cell viability assays are recommended for use with kinase inhibitors like this compound?
To avoid the potential pitfalls of metabolic assays, it is best to use methods that measure different cellular parameters or to use multiple, complementary assays.[6] Recommended alternatives include:
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a strong indicator of metabolically active, viable cells.[9] They are generally less prone to interference than tetrazolium assays.
-
Direct Cell Counting (e.g., Trypan Blue Exclusion): This method directly assesses membrane integrity. While lower throughput, it provides a direct count of live versus dead cells and is considered a gold standard for validating other methods.[6]
-
Real-time Viability Assays (e.g., RealTime-Glo™): These assays measure viability continuously over time from the same sample well, providing more comprehensive data on the cellular response.[9]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from cells with compromised membranes, providing a different perspective on the compound's effect.
Q4: What is the expected cellular outcome of this compound treatment?
Treatment with an ATR inhibitor like this compound is expected to induce cell cycle arrest, primarily in the S and G2 phases, by disrupting the normal response to replication stress.[5][10][11] In cancer cells with existing DNA repair defects, this can lead to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis or senescence.[1][5]
Visualizing Key Processes
Below are diagrams illustrating the ATR signaling pathway, a standard experimental workflow, and a troubleshooting decision-making process.
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 10. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Inconsistent pCHK1 inhibition with Atr-IN-11
Welcome to the technical support center for Atr-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, with a specific focus on inconsistent phosphorylation of CHK1 (pCHK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical protein in the DNA Damage Response (DDR) pathway, primarily responsible for sensing and responding to replication stress.[1] By inhibiting ATR, this compound prevents the downstream phosphorylation of its key substrate, CHK1, leading to the abrogation of cell cycle checkpoints, increased genomic instability, and ultimately, cell death in cancer cells experiencing high levels of replication stress.
Q2: I am observing inconsistent or no inhibition of pCHK1 after treating my cells with this compound. What are the possible reasons?
Several factors can contribute to inconsistent pCHK1 inhibition. These can be broadly categorized as issues with the inhibitor itself, cell culture conditions, or the experimental procedure for detecting pCHK1. Please refer to our detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the issue.
Q3: What is the optimal concentration and treatment time for this compound to achieve pCHK1 inhibition?
The optimal concentration and treatment time are cell-line dependent and should be determined empirically. As a starting point, a dose-response experiment is recommended. Based on literature for other ATR inhibitors, concentrations in the low micromolar range are often effective. Treatment times can range from a few hours to 24 hours or longer, depending on the experimental goal.
Q4: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Studies on the stability of compounds in DMSO suggest that while many are stable, repeated freeze-thaw cycles and the presence of water can affect compound integrity.[2][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Are there any known off-target effects of this compound?
While this compound is designed as a selective ATR inhibitor, the potential for off-target effects on other kinases, especially within the PI3K-like kinase (PIKK) family (e.g., ATM, DNA-PKcs), should be considered, particularly at higher concentrations. It is crucial to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guide: Inconsistent pCHK1 Inhibition
This guide provides a structured approach to troubleshoot inconsistent inhibition of CHK1 phosphorylation (Ser345) when using this compound.
Problem: Weak or No Inhibition of pCHK1
| Possible Cause | Recommended Solution |
| Inhibitor Inactivity | Verify Inhibitor Integrity: • Prepare a fresh stock solution of this compound. • Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2] • Confirm the correct solvent (e.g., DMSO) is used and that the inhibitor is fully dissolved. |
| Suboptimal Treatment Conditions | Optimize Treatment Protocol: • Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. • Duration: Conduct a time-course experiment to identify the optimal treatment duration. • Cell Density: Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect drug uptake and cell signaling. |
| Insufficient Replication Stress | Induce Replication Stress: • The ATR-CHK1 pathway is activated in response to replication stress.[4] If basal pCHK1 levels are low, consider inducing replication stress with agents like Hydroxyurea (HU) or Aphidicolin prior to or concurrently with this compound treatment to create a larger window for observing inhibition.[4] |
| Cell Line-Specific Factors | Characterize Your Cell Line: • Different cell lines can have varying sensitivities to ATR inhibitors.[5] Factors such as the status of other DNA damage response proteins (e.g., ATM) can influence the reliance on the ATR pathway. |
| Western Blotting Issues | Optimize Western Blot Protocol: • Antibody Selection: Use a well-validated antibody specific for pCHK1 (Ser345). • Protein Loading: Load a sufficient amount of protein (typically 20-40 µg of total cell lysate).[6] • Positive Control: Include a positive control, such as lysate from cells treated with a known ATR activator (e.g., UV radiation or HU) to ensure the antibody and detection system are working correctly.[6] • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target protein.[6] • Transfer Efficiency: Verify efficient protein transfer to the membrane using Ponceau S staining.[7] |
Data Presentation
Table 1: Comparative IC50 Values of ATR Inhibitors
Disclaimer: Publicly available IC50 data for this compound is limited. The data presented below for "Atranorin" is from a different compound and is included for illustrative purposes to demonstrate data presentation. Researchers should determine the IC50 of this compound for their specific cell lines.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Atranorin | MDA-MB-231 | 5.36 | [8] |
| Atranorin | MCF-7 | 7.55 | [8] |
| M1774 | H146 (SCLC) | See publication | [9] |
| M1774 | H82 (SCLC) | See publication | [9] |
| M1774 | DMS114 (SCLC) | See publication | [9] |
| VE-821 | Multiple | Varies | [10] |
| AZD6738 | Multiple | Varies | [5] |
Experimental Protocols
Protocol 1: Western Blotting for pCHK1 (Ser345)
-
Cell Lysis:
-
After treatment with this compound, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pCHK1 (Ser345) (diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Induction of Replication Stress and this compound Treatment
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Induction of Replication Stress (Optional, for maximizing pCHK1 signal):
-
Treat cells with a DNA replication inhibitor such as Hydroxyurea (e.g., 2 mM for 2-4 hours) or Aphidicolin (e.g., 1 µM for 16-24 hours).[4]
-
-
This compound Treatment:
-
Add this compound at the desired final concentrations to the cell culture medium.
-
If co-treating with a replication stress-inducing agent, this compound can be added concurrently or after the pre-treatment period.
-
Incubate for the desired treatment duration.
-
-
Cell Harvesting and Lysis:
-
Proceed with cell harvesting and lysis as described in the Western Blotting protocol.
-
Visualizations
Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing pCHK1 inhibition by this compound.
Caption: Troubleshooting decision tree for inconsistent pCHK1 inhibition.
References
- 1. Replication in Hydroxyurea: It's a Matter of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. researchgate.net [researchgate.net]
- 9. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
Managing toxicity of Atr-IN-11 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATR-IN-11 in animal models. The information provided is based on the current understanding of ATR inhibitors as a class. It is crucial to note that compound-specific toxicity profiles can vary, and the following guidance should be adapted based on direct experimental observations with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with ATR inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | Dose may exceed the Maximum Tolerated Dose (MTD). | Immediately cease dosing and perform a necropsy to investigate the cause of death. Initiate a dose de-escalation study to determine the MTD.[1][2] |
| Formulation issues (e.g., precipitation, improper pH). | Prepare fresh formulations for each administration. Visually inspect for precipitation. Ensure the vehicle is appropriate and well-tolerated. | |
| Off-target toxicity. | Review literature for known off-target effects of similar compounds. Consider dose reduction or alternative dosing schedules. | |
| Significant Body Weight Loss (>15%) | Compound toxicity. | Monitor body weight daily. A significant drop may indicate the MTD has been exceeded. Consider reducing the dose or frequency of administration. Provide supportive care (e.g., hydration, nutritional supplements). |
| Dehydration or reduced food/water intake. | Monitor food and water consumption. Ensure easy access to food and water. Consider providing wet mash or gel packs for hydration. | |
| Hematological Abnormalities (e.g., Anemia, Neutropenia, Thrombocytopenia) | On-target effect of ATR inhibition in hematopoietic stem and progenitor cells. | Conduct complete blood counts (CBCs) regularly. Consider intermittent dosing schedules to allow for hematopoietic recovery.[3] |
| Myelosuppression. | Monitor for signs of infection or bleeding. Dose reduction or supportive care (e.g., growth factors) may be necessary in some models, though this can confound experimental results. | |
| Gastrointestinal Toxicity (e.g., Diarrhea, Lethargy) | Direct effect on the gastrointestinal tract. | Monitor for changes in stool consistency and animal activity. Provide supportive care. Consider if the vehicle is contributing to the issue. |
| Lack of Efficacy at Tolerated Doses | Insufficient target engagement. | Perform pharmacodynamic (PD) studies to confirm ATR inhibition in tumor and/or surrogate tissues (e.g., peripheral blood mononuclear cells).[4] Measure downstream markers like pChk1 or γH2AX. |
| Poor pharmacokinetic (PK) properties. | Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Ensure that the dosing regimen achieves and maintains therapeutic concentrations. | |
| Tumor resistance mechanisms. | Investigate potential resistance pathways in the tumor model. |
Frequently Asked Questions (FAQs)
1. What are the expected toxicities of this compound in animal models?
Based on the class of ATR inhibitors, the most common dose-limiting toxicities are expected to be hematological, including anemia, neutropenia, and thrombocytopenia.[3] This is due to the critical role of the ATR pathway in hematopoietic stem and progenitor cell function. Other potential toxicities may include gastrointestinal issues and body weight loss. It is imperative to conduct thorough toxicity studies for this compound to establish its specific profile.
2. How do I determine the Maximum Tolerated Dose (MTD) for this compound?
The MTD is the highest dose that can be administered without causing unacceptable side effects.[1][2] A typical MTD study involves a dose escalation phase where cohorts of animals receive increasing doses of this compound. Key parameters to monitor include:
-
Clinical Observations: Daily monitoring for any changes in appearance, posture, or behavior.
-
Body Weight: Daily measurements are critical, as significant weight loss (typically >15-20%) is a common endpoint.[1]
-
Hematology: Complete blood counts (CBCs) should be performed at baseline and at defined intervals to assess hematological toxicity.
-
Clinical Chemistry: Serum chemistry panels can provide insights into liver and kidney function.
-
Histopathology: At the end of the study, major organs should be collected for histopathological analysis.
3. What is a suitable vehicle for formulating this compound for in vivo administration?
The choice of vehicle is critical and depends on the physicochemical properties of this compound. Common vehicles for oral administration include:
-
0.5% (w/v) Methylcellulose in water
-
5% (v/v) DMSO in polyethylene glycol (PEG) and water
-
Corn oil
For intraperitoneal or intravenous administration, formulations may include:
-
Saline with a solubilizing agent (e.g., DMSO, Cremophor EL)
It is essential to conduct a vehicle tolerability study to ensure that the vehicle itself does not cause adverse effects.
4. What are the key pharmacodynamic (PD) biomarkers to confirm this compound activity in vivo?
To confirm that this compound is hitting its target, it is recommended to measure the phosphorylation of downstream ATR substrates. Key PD biomarkers include:
-
Phospho-Chk1 (Ser345): A direct and well-established substrate of ATR.
-
γH2AX (Ser139): A marker of DNA double-strand breaks that can be induced by ATR inhibition, particularly in the context of replication stress.[4]
These markers can be assessed in tumor tissue, skin biopsies, or peripheral blood mononuclear cells (PBMCs) using techniques like Western blotting, immunohistochemistry, or flow cytometry.
5. How can I manage hematological toxicity associated with this compound?
Managing hematological toxicity is a key challenge for ATR inhibitors. Strategies include:
-
Dose and Schedule Optimization: Intermittent dosing schedules (e.g., 5 days on, 2 days off) can allow for the recovery of hematopoietic lineages.
-
Supportive Care: In some instances, the use of growth factors to stimulate red blood cell or neutrophil production may be considered, although this can introduce confounding variables.
-
Combination Therapy Adjustments: When combining this compound with other myelosuppressive agents, it may be necessary to reduce the dose of one or both drugs.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. House animals in accordance with institutional guidelines.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 20, 40, 80 mg/kg). The dose escalation steps can be guided by in vitro cytotoxicity data.
-
Formulation and Administration: Prepare this compound in a suitable vehicle immediately before use. Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record clinical signs daily (e.g., changes in posture, activity, fur texture).
-
Measure body weight daily.
-
Collect blood samples (e.g., via tail vein) at baseline and at the end of the study for CBC analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not induce >20% body weight loss or significant clinical signs of toxicity.[1]
-
Data Analysis: Analyze changes in body weight and hematological parameters for each dose group compared to the vehicle control.
Protocol 2: In Vivo Pharmacodynamic (PD) Assay
-
Animal Model and Treatment: Use tumor-bearing mice (xenograft or syngeneic models). Once tumors reach a palpable size (e.g., 100-200 mm³), treat the animals with this compound at a tolerated dose or the vehicle control.
-
Tissue Collection: At various time points after the final dose (e.g., 2, 6, 24 hours), euthanize the animals and collect tumor tissue and/or surrogate tissues (e.g., spleen, skin).
-
Sample Processing:
-
For Western blotting, snap-freeze tissues in liquid nitrogen and store at -80°C until lysis.
-
For immunohistochemistry, fix tissues in 10% neutral buffered formalin.
-
-
Western Blotting:
-
Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pChk1 (Ser345), total Chk1, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from the this compound treated group to the vehicle control group to determine the extent and duration of target inhibition.
Visualizations
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 3. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. Prediction of Plasma Concentration-time Profiles of Drugs in Humans from Animals Following Oral Administration: An Allometric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trend analysis of a database of intravenous pharmacokinetic parameters in humans for 670 drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of ATR Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity and performance of various ATR kinase inhibitors, supported by experimental data and detailed methodologies.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target in cancer therapy. The development of potent and selective ATR inhibitors is a key area of research. This guide focuses on the validation of specificity for these inhibitors, a crucial step in their preclinical and clinical development. While this guide uses several well-characterized compounds as examples, the principles and methods described are broadly applicable to newly developed inhibitors like Atr-IN-11.
Comparative Analysis of ATR Inhibitor Specificity
The specificity of an ATR inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the inhibitory activity and selectivity of several prominent ATR inhibitors against ATR and other related kinases in the phosphoinositide 3-kinase-related kinase (PIKK) family, such as ATM, DNA-PK, and mTOR.
| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | Selectivity for ATR vs. ATM | Selectivity for ATR vs. DNA-PK | Selectivity for ATR vs. mTOR | Reference |
| VE-821 | 13 | >10,000 | 1,900 | >10,000 | >769-fold | 146-fold | >769-fold | [1] |
| VE-822 (Berzosertib) | 16 | >5,000 | >5,000 | >5,000 | >312-fold | >312-fold | >312-fold | [2][3] |
| AZ20 | 5 | 830 | 1,300 | 118 | 166-fold | 260-fold | 24-fold | [1] |
| AZD6738 (Ceralasertib) | 1 | >2,500 | >2,500 | 708 | >2,500-fold | >2,500-fold | 708-fold | [1][4] |
| BAY 1895344 | 0.7 | 1,020 | 2,050 | >10,000 | 1,457-fold | 2,928-fold | >14,285-fold | [5] |
| M4344 (VX-803) | 0.6 | 1,100 | 2,300 | >10,000 | 1,833-fold | 3,833-fold | >16,667-fold | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Higher selectivity folds indicate greater specificity for the target kinase.
Experimental Protocols for Specificity Validation
Validating the specificity of an ATR inhibitor involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATR kinase.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant human ATR/ATRIP complex is used as the enzyme source. A peptide substrate, such as a p53-derived peptide, is utilized.
-
Reaction Mixture: The inhibitor, at varying concentrations, is pre-incubated with the ATR/ATRIP enzyme in a reaction buffer containing ATP and the peptide substrate.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at 30°C.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by detecting the phosphorylated peptide using specific antibodies.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
To assess selectivity, this assay is repeated with other purified kinases, such as ATM, DNA-PK, and mTOR.
Cell-Based Western Blot for ATR Activity
This assay assesses the inhibition of ATR signaling in a cellular context by measuring the phosphorylation of downstream targets, most commonly Checkpoint Kinase 1 (Chk1).
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., U2OS) are cultured and treated with a DNA damaging agent, such as hydroxyurea (HU) or UV radiation, to activate the ATR pathway.
-
Inhibitor Addition: Cells are co-treated with the ATR inhibitor at various concentrations.
-
Cell Lysis: After a defined incubation period, cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Chk1 (pChk1 at Ser345) and total Chk1.
-
Analysis: The levels of pChk1 are normalized to total Chk1 to determine the extent of ATR inhibition. A reduction in the pChk1 signal indicates effective ATR inhibition.
Visualizing Key Pathways and Workflows
ATR Signaling Pathway
The ATR pathway is a cornerstone of the DNA damage response. Upon sensing DNA damage, such as single-stranded breaks or stalled replication forks, ATR is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and, in some cases, apoptosis.
Caption: The ATR signaling pathway in response to DNA damage.
Experimental Workflow for Validating ATR Inhibitor Specificity
A systematic workflow is essential for the robust validation of a novel ATR inhibitor. This involves progressing from broad, high-throughput screens to more specific and physiologically relevant assays.
Caption: A typical workflow for identifying and validating specific ATR kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
A Comparative Guide to the Potency of Atr-IN-11 and Other ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, with a focus on the promising compound Atr-IN-11. The information presented is supported by experimental data to aid researchers in selecting the appropriate compounds for their studies.
Introduction to ATR Inhibition
The ATR kinase is a crucial regulator in the DNA Damage Response (DDR) pathway, primarily activated by replication stress and single-stranded DNA breaks.[1] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened dependency on ATR for survival.[2] This makes ATR an attractive therapeutic target, and its inhibition can lead to synthetic lethality in tumor cells, enhancing the efficacy of DNA-damaging agents like chemotherapy and radiation.[3]
Mechanism of Action of ATR Inhibitors
ATR inhibitors are small molecules that typically act as ATP-competitive inhibitors of the ATR kinase. Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[4] This phosphorylation cascade leads to cell cycle arrest, allowing time for DNA repair. By blocking the kinase activity of ATR, these inhibitors prevent the activation of Chk1 and other downstream effectors.[2] This abrogation of the cell cycle checkpoint forces cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[2]
Potency Comparison of ATR Inhibitors
The potency of a kinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in a biochemical assay. Cellular assays, on the other hand, measure the concentration required to achieve a 50% effect on a cellular process, such as proliferation (GI50) or signaling inhibition.
The following table summarizes the reported biochemical and cellular potencies of this compound and other notable ATR inhibitors currently in preclinical and clinical development.
| Inhibitor Name | Other Designations | Biochemical IC50 (ATR Kinase) | Cellular IC50 (pChk1 Inhibition or Growth Inhibition) |
| This compound (Compound 5g) | Hit01 | 7 nM[5] | Not specified in the provided literature. |
| Berzosertib | VE-822, M6620, VX-970 | 19 nM (in HT29 cells) | Not specified in the provided literature. |
| Ceralasertib | AZD6738 | 1 nM | 74 nM (pChk1 inhibition) |
| Elimusertib | BAY 1895344 | 7 nM | 78 nM (median GI50 across a panel of cell lines) |
| Camonsertib | RP-3500 | 1 nM | 0.33 nM (cell-based assay) |
| ART0380 | - | Potent and selective (specific IC50 not provided) | Not specified in the provided literature. |
| ATRN-119 | - | <20 nM | Low nanomolar EC50 (cell proliferation) |
This compound is part of a novel series of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives, with compound 5g being a highly potent example from this class.[5]
Experimental Protocols
In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified ATR enzyme.
Methodology:
-
Reaction Setup: Recombinant human ATR/ATRIP complex is incubated in an assay buffer.
-
Substrate Addition: A substrate, such as a GST-tagged p53 peptide (e.g., GST-cMyc-p53), is added to the reaction mixture.
-
Compound Incubation: The test compounds (e.g., this compound) are added at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a magnesium/ATP mixture. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.
-
Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: A detection buffer is added, containing a d2-labeled anti-GST antibody and a Europium-labeled antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-Ser15 p53).
-
Signal Measurement: The plate is read in a time-resolved fluorescence reader. The HTRF signal is calculated based on the ratio of emission at 665 nm and 620 nm.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to assess the cytotoxic or cytostatic effects of ATR inhibitors on cancer cell lines.
Methodology:
-
Cell Plating: Cells are seeded in opaque-walled multiwell plates (e.g., 96-well or 384-well) in their appropriate culture medium and allowed to adhere overnight.[5]
-
Compound Treatment: The ATR inhibitors are serially diluted and added to the wells. Control wells containing medium without cells are included for background luminescence measurement.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.[2]
-
Plate Equilibration: The plate and its contents are equilibrated to room temperature for approximately 30 minutes.
-
Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
Cell Lysis: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
Signal Stabilization: The plate is incubated at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is recorded using a luminometer.
-
Data Analysis: The background luminescence is subtracted from all experimental wells. The cell viability is expressed as a percentage of the untreated control. The GI50 (or IC50 for growth inhibition) is calculated using non-linear regression analysis.
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating ATR Inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medscape.com [medscape.com]
- 3. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors [life-future-project.eu]
- 5. researchgate.net [researchgate.net]
Kinase Profiling of ATR Inhibitors: A Comparative Guide to Selectivity
For Researchers, Scientists, and Drug Development Professionals
The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy. Several small molecule inhibitors of ATR have been developed, with some entering clinical trials. A key characteristic of any kinase inhibitor is its selectivity – its ability to inhibit the intended target without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and toxicity. This guide provides a comparative overview of the kinase selectivity of prominent ATR inhibitors and highlights the importance of comprehensive profiling, using Atr-IN-11 as a case study for which public data is limited.
Comparative Selectivity of ATR Inhibitors
The following table summarizes the publicly available kinase selectivity data for well-characterized ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (VE-822 / M6620 / VX-970). This data is typically generated from in vitro kinase assays that measure the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50) or the inhibitor's binding affinity (Ki). Lower values indicate greater potency.
| Kinase Target | Ceralasertib (AZD6738) | Berzosertib (VE-822 / M6620 / VX-970) | This compound |
| ATR | IC50: 1 nM [1] | Ki: <0.2 nM [2] | No Public Data Available |
| ATM | IC50: >5 µM (in cells)[3] | Ki: 34 nM[2] | No Public Data Available |
| DNA-PK | IC50: >5 µM (in cells)[3] | IC50: 18.1 µM[4] | No Public Data Available |
| mTOR | GI50: 5.7 µmol/L[5] | IC50: >1 µM[2] | No Public Data Available |
| PI3Kγ | - | IC50: 0.22 µM[2] | No Public Data Available |
| Other Kinases | No significant inhibition of 442 kinases at 1 µM[3] | >100-fold selectivity over related kinases[6] | No Public Data Available |
Note: IC50 and Ki values are highly dependent on assay conditions and should be compared with caution across different studies.
The Case of this compound: A Call for Data Transparency
Understanding the ATR Signaling Pathway
ATR plays a central role in the cellular response to DNA damage, particularly from replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Understanding this pathway is crucial for appreciating the therapeutic potential and possible consequences of ATR inhibition.
ATR Signaling Pathway
Experimental Protocols for Kinase Profiling
Determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases. Several methods are commonly employed, with competitive binding assays being a widely used approach.
General Protocol for an In Vitro Kinase Profiling Assay (e.g., KINOMEscan)
This protocol outlines the general steps of a competitive binding assay designed to measure the interaction of a test compound with a panel of kinases.
-
Preparation of Reagents:
-
A library of purified, recombinant human kinases, each tagged with a unique DNA barcode.
-
An immobilized ligand that binds to the ATP-binding site of a broad range of kinases.
-
The test compound (e.g., this compound) at various concentrations.
-
Assay buffer.
-
-
Assay Procedure:
-
In the wells of a microplate, the test compound is incubated with a specific kinase from the library.
-
The immobilized ligand is then added to the mixture. The test compound and the immobilized ligand compete for binding to the kinase's ATP site.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Unbound components are washed away.
-
-
Quantification:
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its unique DNA tag using quantitative PCR (qPCR).
-
A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and displaced the immobilized ligand.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of kinase activity remaining compared to a control (vehicle-treated) sample.
-
By testing a range of compound concentrations, a dose-response curve can be generated, from which the dissociation constant (Kd) or IC50 value can be calculated for each kinase in the panel.
-
Kinase Profiling Workflow
Conclusion
The kinase selectivity profile is a critical dataset for any kinase inhibitor under development or in research use. While potent and selective ATR inhibitors like Ceralasertib and Berzosertib have well-documented profiles, the lack of public data for other compounds, such as this compound, underscores the importance of rigorous, standardized, and transparent characterization. Researchers and drug developers are encouraged to demand and contribute to the public availability of such data to accelerate the development of safe and effective cancer therapies.
References
- 1. ATR regulates neuronal activity by modulating presynaptic firing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Synergistic Power of ATR Inhibition with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors with the conventional chemotherapeutic agent cisplatin is emerging as a promising strategy to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive evaluation of the synergistic effect of Atr-IN-11, a potent and selective ATR inhibitor, with cisplatin. As direct experimental data for this compound in combination with cisplatin is not yet widely published, this guide will draw upon data from functionally similar ATR inhibitors, such as berzosertib and elimusertib, to provide a thorough comparative analysis. This information is intended to be a valuable resource for researchers in the field of oncology and drug development.
Unveiling the Synergy: Enhanced Cancer Cell Killing
The co-administration of an ATR inhibitor with cisplatin has demonstrated a significant synergistic effect in reducing cancer cell viability across various cancer types. This potentiation of cisplatin's cytotoxic effects is observed at concentrations where either drug alone has minimal impact.
Table 1: In Vitro Cell Viability of Cancer Cell Lines Treated with ATR Inhibitors and Cisplatin
| Cell Line | Treatment | Concentration | Cell Viability (%) | Synergy (Combination Index) | Citation |
| Cal-27 (Head and Neck Squamous Cell Carcinoma) | Cisplatin | 2.5 µM | 46% | - | [1] |
| Berzosertib | 0.25 µM | 45% | - | [1] | |
| Cisplatin + Berzosertib | 2.5 µM + 0.25 µM | 9% | Strong Synergy | [1] | |
| FaDu (Head and Neck Squamous Cell Carcinoma) | Cisplatin | 2.5 µM | 74% | - | [1] |
| Berzosertib | 0.25 µM | 42% | - | [1] | |
| Cisplatin + Berzosertib | 2.5 µM + 0.25 µM | 16% | Synergistic | [1] | |
| HCT116 (Colon Cancer) | Cisplatin | - | IC50 | - | [2] |
| Cisplatin + Berzosertib | - | 20-fold lower IC50 | Marked Synergy | [2] |
Note: Berzosertib is used as a proxy for this compound. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy.
Driving Cancer Cells to Self-Destruct: Induction of Apoptosis
The synergistic interaction between ATR inhibitors and cisplatin leads to a significant increase in programmed cell death, or apoptosis. This is a key mechanism behind the enhanced tumor-killing effect of the combination therapy.
Table 2: Apoptosis Induction in Cancer Cell Lines Treated with ATR Inhibitors and Cisplatin
| Cell Line | Treatment | Concentration | Apoptosis Induction (fold change) | Citation |
| Cal-27 (Head and Neck Squamous Cell Carcinoma) | Cisplatin | 2.5 µM | 1.9 | [1] |
| Berzosertib | 0.25 µM | 2.8 | [1] | |
| Cisplatin + Berzosertib | 2.5 µM + 0.25 µM | 3.3 | [1] | |
| SW1353 (Chondrosarcoma) | Cisplatin + VE-822 | 10 µM + various | Significantly Increased | [3] |
Note: Berzosertib and VE-822 are used as proxies for this compound.
In Vivo Efficacy: Shrinking Tumors in Preclinical Models
The potent synergy observed in vitro translates to significant anti-tumor activity in vivo. Combination therapy has been shown to lead to durable complete responses in animal models.
A study on Ewing sarcoma xenografts demonstrated that an optimized schedule of berzosertib and cisplatin led to durable complete responses in 50% of the animals.[4]
Mechanistic Insights: The ATR-Chk1 Signaling Pathway
Cisplatin induces DNA damage, which activates the ATR-Chk1 signaling pathway, a critical component of the DNA Damage Response (DDR).[5][6] This activation allows cancer cells to repair the damage and survive. ATR inhibitors, like this compound, block this survival pathway, leading to an accumulation of DNA damage and ultimately, cell death.[7][8]
The synergistic effect is largely attributed to the inhibition of ATR, which prevents the phosphorylation and activation of its downstream target, Chk1.[7][8] This disruption of the G2/M checkpoint forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and apoptosis.[9]
Caption: ATR-Chk1 signaling in response to cisplatin and its inhibition by this compound.
Alternatives in Combination with Cisplatin
While the combination of ATR inhibitors with cisplatin is highly promising, other combination therapies have also been explored to enhance the efficacy of cisplatin.
Table 3: Alternative Combination Therapies with Cisplatin
| Combination Agent | Cancer Type | Efficacy | Citation |
| Gemcitabine | Bladder Cancer | Standard alternative first-line regimen | [10] |
| Carboplatin | Bladder Cancer | Palliative chemotherapy regimen | [10] |
| Paclitaxel | Bladder Cancer | Promising triple-agent combination with gemcitabine | [10] |
| Irinotecan (CPT-11) | Non-Small-Cell Lung Cancer | Effective with acceptable toxicities | [11] |
| Veliparib (PARP Inhibitor) | Refractory Solid Tumors | Antitumor activity in heavily pretreated patients | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the synergistic effects of drug combinations.
Cell Viability Assay (AlamarBlue)
This assay quantitatively measures cell proliferation and viability.[13][14][15][16]
Workflow:
Caption: Workflow for the AlamarBlue cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of cisplatin, this compound, and their combination. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well, typically at 10% of the total volume.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Western Blot for Apoptosis Markers (Cleaved PARP)
Western blotting is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[17][18][19][20]
Workflow:
Caption: General workflow for Western blot analysis of cleaved PARP.
Detailed Steps:
-
Sample Preparation: After drug treatment, harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis: Separate the protein lysates on a polyacrylamide gel (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize background noise.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The presence of a band at the correct molecular weight for cleaved PARP indicates apoptosis.
Conclusion
The combination of this compound with cisplatin represents a powerful therapeutic strategy with the potential to significantly improve outcomes for cancer patients. The strong synergistic effect, driven by the targeted inhibition of the DNA damage response pathway, leads to enhanced cancer cell killing and tumor regression. The experimental data from functionally similar ATR inhibitors provides a strong rationale for the continued investigation and clinical development of this combination therapy. Further studies are warranted to fully elucidate the potential of this compound in combination with cisplatin and to identify patient populations most likely to benefit from this approach.
References
- 1. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. VE-822 mediated inhibition of ATR signaling sensitizes chondrosarcoma to cisplatin via reversion of the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Context Is the Third Axis of Synergy for the Combination of ATR Inhibition and Cisplatin in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR inhibition promotes synergistic antitumor effect in platinum-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. mdpi.com [mdpi.com]
- 12. Triple DNA Damage Strategy Shows Promise in Refractory Solid Tumors Berzosertib, Veliparib, and Cisplatin Combination Demonstrates Antitumor Activity - Content - TribeMD [tribemd.com]
- 13. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. allevi3d.com [allevi3d.com]
- 17. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 18. youtube.com [youtube.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
Validating In Vivo Efficacy of ATR Inhibitors in Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising strategy in cancer therapy. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition can lead to synthetic lethality in tumors with specific genetic backgrounds, such as those with ATM or p53 mutations.[1][2] This guide provides a comparative overview of the in vivo efficacy of various ATR inhibitors (ATRis) in different tumor models, supported by experimental data and detailed protocols. While information on a specific compound designated "Atr-IN-11" is not publicly available, this guide will focus on well-characterized clinical and preclinical ATR inhibitors such as gartisertib (M4344), berzosertib, and ceralasertib.
Comparative In Vivo Efficacy of ATR Inhibitors
ATR inhibitors have demonstrated significant antitumor activity both as monotherapy and in combination with DNA-damaging agents across a range of preclinical tumor models.[3][4][5] The following tables summarize the in vivo efficacy of selected ATR inhibitors.
Table 1: Monotherapy Efficacy of ATR Inhibitors in Xenograft Models
| ATR Inhibitor | Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Gartisertib (M4344) | Clear Cell Renal Cell Carcinoma (ccRCC) Xenografts (786-O and A498) | Rag2 mice | 10 mg/kg, once weekly | 15-20% reduction in tumor volume compared to vehicle control.[6] | [6] |
| Ceralasertib (AZD6738) | ATM-deficient Chronic Lymphocytic Leukemia (CLL) Patient-Derived Xenografts (PDX) | NSG mice | Not specified | Demonstrated monotherapy activity.[2] | [2] |
| Berzosertib (VE-822/M6620) | Pancreatic Cancer Xenografts | Not specified | Not specified | Synergized with radiotherapy and gemcitabine.[1] | [1] |
Table 2: Combination Therapy Efficacy of ATR Inhibitors in Xenograft Models
| ATR Inhibitor | Combination Agent | Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Gartisertib (M4344) | Cisplatin | ccRCC Xenografts (786-O and A498) | Rag2 mice | Cisplatin (2.0-2.5 mg/kg) followed 18 hours later by M4344 (10 mg/kg), once weekly | 61-95% reduction in tumor volume, indicating in vivo synergy.[6] | [6] |
| Gartisertib (M4344) | Topotecan / Irinotecan | Patient-Derived Tumor Organoids and Xenograft Models | Not specified | Not specified | Significant synergistic activity.[7] | [7] |
| Ceralasertib (AZD6738) | Olaparib (PARP inhibitor) | IDH-1/2 mutant solid tumors | Mice | Not specified | Significant tumor shrinkage compared to monotherapy.[3] | [3] |
| Ceralasertib (AZD6738) | Temozolomide | Orthotopic Glioma Xenografts (U251) | Nude mice | Oral administration | Pronounced and persistent inhibitory effect on tumor cell growth.[8] | [8] |
| RP-3500 | Radiation | ATM-mutant murine syngeneic tumors | Mice | Not specified | Prolonged survival and complete tumor eradication.[9] | [9] |
| Berzosertib (VE-822/M6620) | Cisplatin | NSCLC models and patient-derived primary lung xenografts | Not specified | Not specified | Strong effect in tumor growth arrest and increased cell death.[4][5] | [4][5] |
Signaling Pathway and Experimental Workflow
ATR Signaling Pathway in DNA Damage Response
ATR is a key kinase in the DNA damage response pathway, activated by single-stranded DNA that forms at stalled replication forks or during the processing of DNA double-strand breaks.[2][10][11] Activated ATR phosphorylates a number of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][10][12] Inhibition of ATR disrupts these critical cellular processes, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high replication stress or defects in other DNA repair pathways like ATM.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - ATR represents a therapeutic vulnerability in clear cell renal cell carcinoma [insight.jci.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Predicting Sensitivity to ATR Inhibitors: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising therapeutic strategy in oncology. ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of cellular processes that maintain genomic stability.[1] Cancer cells, often characterized by high levels of replication stress and defects in other DDR pathways, can become heavily reliant on ATR for survival.[2] This dependency creates a therapeutic window for ATR inhibitors, which can selectively target and eliminate cancer cells.
This guide provides a comparative overview of key biomarkers that can predict sensitivity to ATR inhibitors. While specific data for the investigational compound Atr-IN-11 is not publicly available, this document outlines a framework for evaluating its sensitivity profile against other ATR inhibitors by leveraging established biomarkers. We will delve into the prevalence of these markers across different cancer types, compare their predictive power, and provide detailed experimental protocols for their assessment.
The ATR Signaling Pathway and Inhibition
ATR is activated in response to single-stranded DNA (ssDNA), a common feature of stalled replication forks and certain types of DNA damage.[3][4] Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5][6] By blocking the kinase activity of ATR, inhibitors like this compound prevent these downstream signaling events. This leads to the accumulation of DNA damage, replication catastrophe, and ultimately, cell death, particularly in tumors with a high reliance on the ATR pathway.[7]
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Atr-IN-11: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Atr-IN-11, a chemical compound that requires careful management due to its potential hazards.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.
Key Safety and Handling Information
Before proceeding with disposal, it is imperative to be familiar with the fundamental safety precautions for handling this compound.
| Hazard Category | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1]. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor/physician. Rinse mouth[1]. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (Category 1)[1]. | Avoid release to the environment. Collect spillage[1]. |
| Personal Protection | To be handled by qualified individuals. | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation[1]. |
| Handling | General laboratory hygiene. | Wash skin thoroughly after handling[1]. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with the words "Hazardous Waste" and the chemical name.
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing with incompatible substances.
2. Container Management:
-
Use only chemically compatible and leak-proof containers for storing this compound waste.
-
Keep waste containers tightly sealed when not in use to prevent the release of vapors or spills.
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.
3. Collection of Spillage:
-
In the event of a spill, carefully collect the material.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
For solid spills, gently sweep or scoop the material to avoid creating dust and place it in a designated, sealed container.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal service.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the key steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these guidelines and fostering a culture of safety and environmental responsibility, laboratories can effectively manage the disposal of this compound, ensuring the well-being of their personnel and the preservation of the environment.
References
Essential Safety and Operational Guide for Handling Atr-IN-11
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Atr-IN-11. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are essential.[1] The recommended personal protective equipment (PPE) is outlined below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. |
| Skin and Body | Impervious Clothing | To prevent skin contact.[1] |
| Respiratory | Suitable Respirator | Use in areas with appropriate exhaust ventilation.[1] |
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, emphasizing safety at each step.
Step-by-Step Handling and Emergency Procedures
Handling:
-
Preparation: Before handling, thoroughly wash your skin.[1] Avoid the formation of dust and aerosols.[1]
-
Usage: Do not eat, drink, or smoke when using this product.[1] Avoid inhalation and contact with eyes and skin.[1] Use only in areas with adequate exhaust ventilation.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1]
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and immediately flush eyes with large amounts of water.[1] Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the skin with large amounts of water and remove contaminated clothing.[1] Call a physician.[1]
-
Inhalation: Move to an area with fresh air.[1]
Storage and Disposal Plan
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area.[1] Keep it away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Avoid releasing the substance into the environment and collect any spillage.[1] Contaminated clothing should be washed before reuse.[2] All disposal activities must be in accordance with local, regional, and national regulations.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
